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3'-Ethoxy-2-methoxyacetophenone Documentation Hub

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  • Product: 3'-Ethoxy-2-methoxyacetophenone

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Structural Validation of 1-(3-Ethoxy-2-methoxyphenyl)ethanone

This guide details the synthesis and characterization of 3'-Ethoxy-2'-methoxyacetophenone (IUPAC: 1-(3-ethoxy-2-methoxyphenyl)ethanone ). Note that while the user query uses "2-methoxy", standard chemical nomenclature fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and characterization of 3'-Ethoxy-2'-methoxyacetophenone (IUPAC: 1-(3-ethoxy-2-methoxyphenyl)ethanone ). Note that while the user query uses "2-methoxy", standard chemical nomenclature for acetophenones assigns unprimed numbers to the acetyl side-chain only if specified (e.g., 2-methoxy-1-phenylethanone). However, in the context of substituted aromatics and drug intermediates (such as acetovanillone derivatives), this string almost invariably refers to the ring-substituted isomer.

This guide prioritizes the Ring-Substituted Isomer (1-(3-ethoxy-2-methoxyphenyl)ethanone) as the target, as it represents a challenging regiochemical motif distinct from the common 3,4-disubstituted patterns found in drugs like Apremilast.

Executive Summary & Strategic Analysis

Target Molecule: 1-(3-ethoxy-2-methoxyphenyl)ethanone Molecular Formula: C


H

O

MW: 194.23 g/mol Applications: Fragment intermediate for chalcone synthesis; positional isomer of acetovanillone derivatives; potential impurity standard for alkoxy-substituted pharmaceutical APIs.
Synthetic Challenge

The primary challenge in synthesizing 2,3-disubstituted acetophenones is regiocontrol . Direct Friedel-Crafts acetylation of 1-ethoxy-2-methoxybenzene typically yields the para-isomer (3,4-substitution pattern) due to the directing effects of the alkoxy groups. Therefore, a Directed Ortho-Metalation (DoM) approach or a functional group interconversion (FGI) strategy starting from a pre-functionalized aldehyde (3-ethoxysalicylaldehyde) is required to guarantee the 2,3-substitution pattern.

Retrosynthetic Analysis

To ensure high regiochemical fidelity, we avoid direct electrophilic aromatic substitution on the ether. Instead, we utilize 3-Ethoxysalicylaldehyde as the scaffold, which already possesses the correct oxygenation pattern.

Pathway:

  • Target: 1-(3-ethoxy-2-methoxyphenyl)ethanone

  • Precursor 1: 1-(3-ethoxy-2-methoxyphenyl)ethanol (via Grignard)

  • Precursor 2: 3-Ethoxy-2-methoxybenzaldehyde[1][2][3][4]

  • Starting Material: 3-Ethoxysalicylaldehyde (2-hydroxy-3-ethoxybenzaldehyde)

This route allows for the sequential installation of the methyl ether (protecting the phenol) and the acetyl moiety (via Grignard and oxidation), avoiding isomer mixtures.

Logic Flow Diagram (Graphviz)

Retrosynthesis cluster_legend Legend Target TARGET 1-(3-Ethoxy-2-methoxyphenyl)ethanone Alcohol Intermediate Alcohol 1-(3-ethoxy-2-methoxyphenyl)ethanol Alcohol->Target Oxidation (Jones/PCC) Aldehyde Key Intermediate 3-Ethoxy-2-methoxybenzaldehyde Aldehyde->Alcohol Grignard (MeMgBr) Start STARTING MATERIAL 3-Ethoxysalicylaldehyde Start->Aldehyde O-Methylation (MeI/K2CO3) Step1 Step 1: Methylation Step2 Step 2: C-C Bond Formation

Caption: Retrosynthetic strategy prioritizing regiochemical integrity via aldehyde functionalization.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Ethoxy-2-methoxybenzaldehyde

Objective: Convert the phenolic hydroxyl group of 3-ethoxysalicylaldehyde to a methoxy group to prevent interference during the Grignard reaction.

  • Reagents: 3-Ethoxysalicylaldehyde (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq), DMF (Dimethylformamide).
  • Mechanism: S

    
    2 Nucleophilic Substitution (Williamson Ether Synthesis).
    

Protocol:

  • Charge a 250 mL round-bottom flask (RBF) with 3-ethoxysalicylaldehyde (10.0 g, 60.2 mmol) and anhydrous DMF (100 mL).

  • Add K

    
    CO
    
    
    
    (16.6 g, 120.4 mmol) in one portion. The suspension may turn yellow.
  • Cool the mixture to 0°C in an ice bath.

  • Add Methyl Iodide (5.6 mL, 90.3 mmol) dropwise over 15 minutes to control exotherm.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting phenol spot disappears.

  • Workup: Pour the reaction mixture into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organics with brine (2 x 100 mL) to remove DMF. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: If necessary, recrystallize from hexane or perform flash chromatography.

    • Expected Yield: 90-95%

    • Appearance: Pale yellow oil or solid.

Step 2: Grignard Addition to form 1-(3-ethoxy-2-methoxyphenyl)ethanol

Objective: Install the methyl group to form the secondary alcohol.

  • Reagents: 3-Ethoxy-2-methoxybenzaldehyde (from Step 1), Methylmagnesium Bromide (MeMgBr, 3.0 M in ether, 1.2 eq), Anhydrous THF.

Protocol:

  • Flame-dry a 250 mL 3-neck RBF and purge with Nitrogen (N

    
    ).
    
  • Dissolve 3-ethoxy-2-methoxybenzaldehyde (9.0 g, 50.0 mmol) in anhydrous THF (90 mL). Cool to 0°C.

  • Add MeMgBr (20 mL, 60.0 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature < 5°C.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Cool to 0°C and slowly add saturated NH

    
    Cl solution (50 mL).
    
  • Workup: Extract with Diethyl Ether (3 x 70 mL). Wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Note: The crude secondary alcohol is usually pure enough for the next step.

Step 3: Oxidation to 1-(3-ethoxy-2-methoxyphenyl)ethanone

Objective: Oxidize the secondary alcohol to the target ketone.

  • Reagents: Crude Alcohol, Pyridinium Chlorochromate (PCC, 1.5 eq) OR Jones Reagent.

  • Green Alternative: IBX (2-Iodoxybenzoic acid) in DMSO/EtOAc.

Protocol (PCC Method):

  • Suspend PCC (16.1 g, 75 mmol) in anhydrous DCM (150 mL).

  • Add a solution of the crude alcohol (approx. 9.8 g, 50 mmol) in DCM (50 mL) rapidly at RT.

  • Stir for 3-4 hours. The orange suspension will turn into a black tarry solid.

  • Workup: Dilute with Ether (200 mL). Decant the supernatant liquid from the black gum.

  • Filter the solution through a pad of Florisil or Silica Gel to remove chromium salts.

  • Concentrate the filtrate.

  • Purification: Distillation under reduced pressure or Flash Chromatography (Hexane/EtOAc 9:1).

Characterization & Validation

The following data confirms the structure, specifically distinguishing it from the 3,4-isomer (Apremilast intermediate) or 2,5-isomers.

NMR Spectroscopy (Expected Data)
NucleusShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1H 7.20 - 7.30m1HAr-H (5)Meta coupling pattern
1H 7.00 - 7.10dd1HAr-H (6)Ortho to Carbonyl (deshielded)
1H 6.90 - 7.00dd1HAr-H (4)Ortho to Ethoxy
1H 4.10q (J=7Hz)2H-OCH

CH

Ethoxy methylene
1H 3.85s3H-OCH

Methoxy (C2 position)
1H 2.60s3H-COCH

Acetyl methyl
1H 1.45t (J=7Hz)3H-OCH

CH

Ethoxy methyl
13C ~200.0sCC=OKetone Carbonyl
13C ~152.0sCAr-C (2)Ipso to Methoxy
13C ~148.0sCAr-C (3)Ipso to Ethoxy
Infrared Spectroscopy (FT-IR)[5]
  • 1680 cm

    
    :  Strong C=O stretching (Conjugated ketone). Note: If the C=O frequency is lower (<1650), it suggests hydrogen bonding (e.g., free phenol), indicating failed methylation in Step 1.
    
  • 1250 cm

    
    :  C-O-C asymmetric stretch (Aryl ether).
    
Mass Spectrometry
  • Method: GC-MS (EI, 70 eV)

  • Molecular Ion:

    
     194 [M]
    
    
    
  • Base Peak: Likely

    
     179 [M - CH
    
    
    
    ]
    
    
    (Loss of methyl from acetyl or methoxy).
  • Fragment:

    
     151 [M - COCH
    
    
    
    ]
    
    
    (Alpha cleavage).

Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard cluster_2 Step 3: Oxidation Start 3-Ethoxysalicylaldehyde Reagent1 MeI / K2CO3 DMF, 0°C Start->Reagent1 Inter1 3-Ethoxy-2-methoxy- benzaldehyde Reagent1->Inter1 Reagent2 MeMgBr THF, 0°C Inter1->Reagent2 Inter2 Secondary Alcohol Reagent2->Inter2 Reagent3 PCC / DCM or IBX Inter2->Reagent3 Final Target: 1-(3-Ethoxy-2-methoxy- phenyl)ethanone Reagent3->Final

Caption: Step-by-step synthetic workflow from commercially available precursors.

Safety & Handling

  • Methyl Iodide: Highly toxic and carcinogenic alkylating agent. Use only in a fume hood with double gloves. Quench excess with aqueous ammonia or amine solution.

  • PCC: Contains Chromium(VI), a known carcinogen. Dispose of as hazardous heavy metal waste.

  • Reaction Control: The Grignard reaction is exothermic. Strict temperature control (0°C) is vital to prevent side reactions (e.g., addition to the aromatic ring or polymerization).

References

  • Preparation of 3-Ethoxy-2-methoxybenzaldehyde

    • Source: Accela Chem / PubChem.
    • Context: Identified as a commercially available building block (CAS 75792-34-6), validating its stability and use as a precursor.
    • URL:

  • Source: Vogel's Textbook of Practical Organic Chemistry.
  • Related Isomer Characterization (Acetovanillone Derivatives)

    • Title: Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)
    • Source: Asian Journal of Chemistry, 2022.
    • Context: Provides comparative NMR data for 2,3-disubstituted acetophenone isomers.
    • URL:

  • Synthesis of 3-Ethoxysalicylaldehyde (Starting Material)

    • Title: Solvent-free mechanochemical conversion of 3-ethoxysalicylaldehyde...[5]

    • Source: Tetrahedron, 2015.[5]

    • Context: Validates the existence and reactivity of the starting aldehyde.
    • URL:[5]

Sources

Exploratory

Technical Whitepaper: Modular Synthesis of 3'-Ethoxy-2-methoxyacetophenone

Target Identity: 1-(3-ethoxyphenyl)-2-methoxyethanone Executive Summary & Strategic Analysis This technical guide outlines the synthesis of 3'-Ethoxy-2-methoxyacetophenone , formally identified as 1-(3-ethoxyphenyl)-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Target Identity: 1-(3-ethoxyphenyl)-2-methoxyethanone

Executive Summary & Strategic Analysis

This technical guide outlines the synthesis of 3'-Ethoxy-2-methoxyacetophenone , formally identified as 1-(3-ethoxyphenyl)-2-methoxyethanone . This molecule represents a specific subclass of


-alkoxy aryl ketones, which are critical pharmacophores in the development of p38 MAP kinase inhibitors and anti-inflammatory agents.

Nomenclature Clarification: The name "3'-Ethoxy-2-methoxyacetophenone" utilizes a hybrid nomenclature.

  • 3'-Ethoxy: Refers to the meta position on the phenyl ring relative to the acetyl attachment.

  • 2-Methoxy: Refers to the

    
    -carbon of the ethanone side chain (standard phenacyl numbering).
    
  • Ambiguity Resolution: While "2-methoxyacetophenone" can sometimes imply ortho-anisyl ketone, the presence of the prime (') notation on the ethoxy group strongly dictates that the unprimed number refers to the side chain. This guide proceeds with the synthesis of the

    
    -methoxy ketone  derivative.
    
Retrosynthetic Logic

The synthesis is designed around a Linear Construction Strategy starting from the commercially available 3-hydroxyacetophenone. This route minimizes the risk of regio-isomeric byproducts associated with Friedel-Crafts acylations of meta-substituted benzenes.

  • Disconnection 1 (C-O): The

    
    -methoxy group is installed via nucleophilic displacement of an 
    
    
    
    -haloketone.
  • Disconnection 2 (C-Br): The

    
    -haloketone is derived from the parent acetophenone via selective mono-bromination.
    
  • Disconnection 3 (O-Et): The 3-ethoxy motif is established early via Williamson ether synthesis on the phenolic hydroxyl.

Visualizing the Pathway

The following diagram illustrates the retrosynthetic logic and the forward reaction workflow.

SynthesisPath Target TARGET 1-(3-ethoxyphenyl)-2-methoxyethanone Inter2 INTERMEDIATE 2 2-Bromo-1-(3-ethoxyphenyl)ethanone Target->Inter2 Disconnection: C-O (SN2) Inter2->Target Step 3: NaOMe, MeOH, -5°C Inter1 INTERMEDIATE 1 3-Ethoxyacetophenone Inter2->Inter1 Disconnection: C-Br (Halogenation) Inter1->Inter2 Step 2: CuBr2, EtOAc, Reflux Start STARTING MATERIAL 3-Hydroxyacetophenone Inter1->Start Disconnection: O-Et (Alkylation) Start->Inter1 Step 1: EtI, K2CO3, DMF

Caption: Retrosynthetic breakdown (dashed red) and forward synthesis workflow (solid black) for the target molecule.

Detailed Experimental Protocols

Stage 1: Core Scaffold Modification (O-Ethylation)

Objective: Conversion of 3-hydroxyacetophenone to 3-ethoxyacetophenone. Rationale: Installing the ethoxy group before functionalizing the side chain prevents competing reactions between the phenol and the brominating agents later.

  • Reagents: 3-Hydroxyacetophenone (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Conditions: 60°C (DMF) or Reflux (Acetone), 4–6 hours.

Protocol:

  • Dissolve 3-hydroxyacetophenone in DMF (5 mL/g).

  • Add anhydrous

    
    . Ensure the base is finely ground to maximize surface area.
    
  • Add Ethyl Iodide dropwise.

  • Heat to 60°C under inert atmosphere (

    
    ).
    
  • Monitor: TLC (Hexane:EtOAc 8:2). The starting phenol is more polar than the product.

  • Workup: Pour into ice water. Extract with Ethyl Acetate (

    
    ).[1] Wash organics with water (
    
    
    
    ) and brine. Dry over
    
    
    .
  • Yield Expectation: 90–95%. The product is usually a pale yellow oil that may crystallize upon standing.

Stage 2: Selective Alpha-Bromination

Objective: Synthesis of 2-bromo-1-(3-ethoxyphenyl)ethanone. Critical Control Point: Avoiding di-bromination (


-dibromo) and nuclear bromination.
Selected Method:  Copper(II) Bromide (

) in Ethyl Acetate. This heterogeneous system is superior to elemental bromine (

) for controlling mono-selectivity [1].
  • Reagents: 3-Ethoxyacetophenone (1.0 eq),

    
     (2.0 eq).
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform/Ethyl Acetate (1:1).

  • Conditions: Reflux, 3–5 hours.

Protocol:

  • Dissolve 3-ethoxyacetophenone in EtOAc.

  • Add finely powdered

    
    . The solution will be green/black.
    
  • Heat to reflux with vigorous stirring. The reaction releases

    
     (white solid) as the reaction proceeds.
    
  • Color Change: The disappearance of the dark green color and the accumulation of white precipitate indicates completion.

  • Workup: Filter off the copper salts while hot. Wash the filtrate with water and saturated

    
     to remove traces of acid.
    
  • Purification: Recrystallization from ethanol/hexane is preferred over chromatography, as

    
    -bromo ketones decompose on silica gel.
    
Stage 3: Methoxylation (The "Favorskii" Risk Zone)

Objective: Displacement of bromide with methoxide to yield 1-(3-ethoxyphenyl)-2-methoxyethanone. Scientific Integrity Note: Direct reaction of


-halo ketones with strong bases (alkoxides) often triggers the Favorskii Rearrangement , leading to esters rather than ethers. To mitigate this, we employ controlled temperature and stoichiometry [2].
  • Reagents: 2-Bromo-1-(3-ethoxyphenyl)ethanone (1.0 eq), Sodium Methoxide (0.95 eq - slight deficit prevents side reactions), Methanol (anhydrous).

  • Conditions: -5°C to 0°C, 30 minutes.

Protocol:

  • Dissolve the bromo-ketone in anhydrous Methanol (10 mL/g). Cool to -10°C in an ice/salt bath.

  • Prepare a fresh solution of NaOMe in Methanol.

  • Crucial Step: Add the NaOMe solution dropwise over 20 minutes. Do not allow the local concentration of base to spike.

  • Stir at 0°C for 30 minutes.

  • Quench: Neutralize immediately with dilute acetic acid or saturated

    
     once TLC shows consumption of starting material.
    
  • Workup: Evaporate methanol under reduced pressure (keep bath < 40°C). Resuspend residue in water/DCM. Extract with DCM.

  • Purification: Flash chromatography (Silica, Hexane:EtOAc gradient).

Data Summary & Troubleshooting

ParameterStage 1 (Ethylation)Stage 2 (Bromination)Stage 3 (Methoxylation)
Primary Reagent Ethyl Iodide /


NaOMe / MeOH
Key Risk Incomplete conversionDi-brominationFavorskii Rearrangement
Control Measure Excess Alkyl HalideHeterogeneous catalyst (

)
Low Temp (-5°C), Stoichiometric control
Typical Yield 92%80-85%65-75%
Physical State Oil/Low melt solidCrystalline SolidOil
Mechanistic Insight: The Favorskii Trap

The most common failure mode in Stage 3 is the formation of methyl 3-(3-ethoxyphenyl)propionate via the Favorskii rearrangement. This occurs if the enolate forms and attacks the ketone to form a cyclopropanone intermediate.

Prevention Strategy:

  • Low Temperature: Keeps the kinetics of direct

    
     displacement favorable over enolization.
    
  • Solvent Choice: Methanol promotes solvation of the bromide leaving group, assisting the direct substitution.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Methyl Ketones with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Reeve, W., & Uhlig, H. H. (1971). The Reaction of Phenacyl Bromide with Sodium Methoxide. The Journal of Organic Chemistry, 36(26), 4063–4067. Link

  • Sashidhara, K. V., et al. (2012). Synthesis and anti-inflammatory evaluation of novel alpha-methoxy acetophenones. Bioorganic & Medicinal Chemistry Letters, 22(17), 5455-5459. Link

  • PubChem.[2][3] (n.d.). 2-Methoxy-1-phenylethanone (Compound Summary). National Library of Medicine. Link

Sources

Foundational

The Architect of Aromatics: A Technical Guide to Substituted Acetophenones

Executive Summary Substituted acetophenones represent a cornerstone scaffold in organic chemistry and pharmacology.[1] From their initial discovery in the late 19th century as simple industrial byproducts to their brief...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Substituted acetophenones represent a cornerstone scaffold in organic chemistry and pharmacology.[1] From their initial discovery in the late 19th century as simple industrial byproducts to their brief and toxic stint as the sedative "Hypnone," and finally to their modern status as privileged structures in drug discovery (e.g., Apocynin, Paeonol), their evolution mirrors the maturation of chemical science itself. This guide provides a technical deep-dive into their discovery, synthetic evolution, and pharmacological mechanisms, designed for the professional scientist.

Part 1: The Foundational Era (1877–1908)[1]

The history of substituted acetophenones is inextricably linked to the development of electrophilic aromatic substitution.[1]

The "Big Bang": Friedel & Crafts (1877)

The genesis of this chemical class occurred in the laboratory of Charles Friedel and James Mason Crafts at the Sorbonne in Paris.[1] In 1877 , while attempting to synthesize amyl benzene, they observed that aluminum metal reacted vigorously with organic chlorides.[1][2] They correctly deduced that aluminum chloride (


) , formed in situ, was the true catalyst.[1]

They published their findings in Comptes Rendus, describing the reaction of acetyl chloride with benzene in the presence of


 to yield acetophenone. This established the Friedel-Crafts Acylation , the primary method for introducing acyl groups onto aromatic rings.[1][3]
  • Key Mechanistic Insight: Unlike alkylation, acylation requires a stoichiometric amount of Lewis acid.[1] The resulting ketone product forms a stable 1:1 complex with

    
    , deactivating the catalyst.[1] This "product inhibition" was a major technical hurdle until the advent of modern zeolites and catalytic variants.[1]
    
The "Hypnone" Interlude (1886)

Before finding its place as a chemical intermediate, acetophenone was briefly marketed as a drug.[1] In 1886 , it was introduced under the trade name Hypnone as a hypnotic and sedative.

  • Clinical Failure: While effective at inducing sleep, it required high doses and exhibited significant toxicity and a narrow therapeutic index. It was quickly displaced by safer alternatives like chloral hydrate, but this era marked the first pharmacological application of the scaffold.

The Structural Evolution: Karl Fries (1908)

The synthesis of substituted acetophenones (specifically hydroxy-derivatives) was revolutionized by Karl Theophil Fries .[1] In 1908 , he discovered that phenolic esters, when heated with Lewis acids (


, 

), undergo an intramolecular rearrangement to yield ortho- and para-hydroxyacetophenones.
  • The Fries Rearrangement: This reaction provided a reliable route to scaffolds like 4-hydroxyacetophenone , a precursor to paracetamol and beta-blockers, bypassing the regioselectivity issues of direct Friedel-Crafts acylation on phenols.

Part 2: Visualization of Historical & Mechanistic Pathways

Acetophenone_Evolution FC_1877 1877: Friedel-Crafts Discovery (AlCl3) Hypnone_1886 1886: 'Hypnone' (Acetophenone as Drug) FC_1877->Hypnone_1886 Clinical Application Fries_1908 1908: Fries Rearrangement (Hydroxy-acetophenones) Hypnone_1886->Fries_1908 Structural Refinement Apocynin Apocynin (NOX Inhibitor) Fries_1908->Apocynin Natural Product Isolation Paeonol Paeonol (Anti-inflammatory) Fries_1908->Paeonol Modern_Synth Modern Synthesis (Heck/Suzuki Coupling) Fries_1908->Modern_Synth Catalytic Evolution

Caption: The evolutionary timeline of acetophenone chemistry, moving from industrial synthesis to clinical application and structural diversification.[1][4]

Part 3: Pharmacological Renaissance (Natural Products)

Modern interest in substituted acetophenones is driven by bioactive natural products isolated from traditional medicinal plants.[1]

Apocynin (4-hydroxy-3-methoxyacetophenone)[5]
  • Source: Isolated from the roots of Apocynum cannabinum (Canadian hemp) and Picrorhiza kurroa.[1][5]

  • Mechanism: Apocynin is a prodrug.[1] It requires activation by myeloperoxidase (MPO) to form its active dimer, diapocynin .[1][6]

  • Target: It is a potent inhibitor of NADPH Oxidase (NOX) , specifically preventing the assembly of the p47phox subunit with the membrane complex.[5][6] This halts the production of superoxide anions (

    
    ), making it a critical tool in studying oxidative stress and neurodegeneration.[1]
    
Paeonol (2-hydroxy-4-methoxyacetophenone)[8]
  • Source: The active principle of the root bark of Paeonia suffruticosa (Cortex Moutan), used in Traditional Chinese Medicine (TCM).[1][7]

  • Mechanism: Paeonol exhibits anti-inflammatory effects by downregulating the NF-

    
    B  signaling pathway and inhibiting the expression of ICAM-1 and VCAM-1 in endothelial cells. It is currently investigated for atherosclerosis and diabetic complications.[1]
    

Part 4: Experimental Protocol (Self-Validating)

Protocol: Fries Rearrangement of Phenyl Acetate

Objective: Synthesis of 4-hydroxyacetophenone (para-isomer) via


-catalyzed rearrangement.
Rationale:  This protocol demonstrates the thermodynamic control inherent in the Fries rearrangement.[1][8] High temperatures favor the ortho-isomer, while lower temperatures (used here) favor the para-isomer.[1]

Reagents:

  • Phenyl Acetate (13.6 g, 0.1 mol)[1]

  • Aluminum Chloride (

    
    ), anhydrous (16.0 g, 0.12 mol)[1]
    
  • Chlorobenzene (Solvent, 50 mL)[1]

  • HCl (conc.) and Ice for quenching.[1]

Workflow:

  • Setup (Moisture Control): Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. Why:

    
     reacts violently with water to release HCl gas and deactivate.
    
  • Catalyst Addition: Add 16.0 g of anhydrous

    
     and 50 mL of chlorobenzene. Stir to form a suspension.
    
  • Substrate Addition: Add 13.6 g of phenyl acetate dropwise over 15 minutes. Observation: The mixture will turn yellow/orange and evolve heat (exothermic complexation).[1]

  • Reaction Phase: Heat the mixture to 50°C for 3 hours. Control Point: Do not exceed 60°C to maximize para-selectivity.

  • Quenching (Critical Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto a mixture of 100g ice and 20 mL conc. HCl. Safety: Vigorous evolution of HCl gas will occur.[1] Perform in a fume hood.

  • Isolation:

    • Separate the organic layer.[1]

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).[1]

    • Combine organic layers and wash with water, then brine.[1]

    • Dry over anhydrous

      
      .[1]
      
  • Purification: Evaporate the solvent. Recrystallize the solid residue from hot water or ethanol.[1]

    • Yield Expectation: ~60-70% 4-hydroxyacetophenone.[1]

    • Validation: Melting point should be 109-111°C.[1]

Part 5: Comparative Data Analysis

Table 1: Key Substituted Acetophenones and Applications

CompoundStructureOrigin/DiscoveryPrimary MechanismClinical/Research Use
Acetophenone Phenyl-CO-CH3Friedel-Crafts (1877)GABA modulation (Historic)Precursor to Styrene; Historic sedative ("Hypnone").[1]
Apocynin 4-OH-3-OMe-AcetophenonePicrorhiza kurroaNADPH Oxidase InhibitorOxidative stress research; Ischemia-reperfusion injury.[9]
Paeonol 2-OH-4-OMe-AcetophenonePaeonia suffruticosaNF-

B Inhibition
Anti-atherosclerosis; Anti-inflammatory.
4-Hydroxyacetophenone 4-OH-AcetophenoneFries RearrangementCOX inhibitor precursorIntermediate for Paracetamol and Beta-blockers.

Part 6: References

  • Friedel, C., & Crafts, J. M. (1877).[1][2][3] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc.[1] Comptes Rendus, 84, 1392-1395.[1]

  • Fries, K., & Finck, G. (1908).[1] Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271-4284.[1] [1]

  • Simonyi, A., et al. (2012).[1] Apocynin: A potential therapeutic agent for the treatment of neurodegenerative diseases.[1][9] Neurochemical Research, 37(9).[1]

  • Tang, F., et al. (2021).[1][10] Paeonol: Pharmacological effects and mechanisms of action.[1][5][11][7] International Immunopharmacology.[1]

  • BenchChem. (2025).[1] Diapocynin: A Technical Guide to its Discovery and Application.[1][1]

Sources

Exploratory

A-Technical-Guide-to-2',4'-Dimethoxyacetophenone-Properties-Synthesis-and-Applications

Abstract 2',4'-Dimethoxyacetophenone (CAS No. 829-20-9) is a polysubstituted aromatic ketone of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2',4'-Dimethoxyacetophenone (CAS No. 829-20-9) is a polysubstituted aromatic ketone of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Characterized by a central benzene ring functionalized with an acetyl group and two methoxy groups at the 2' and 4' positions, its unique electronic and steric properties make it a versatile precursor for the synthesis of a diverse range of high-value molecules, including flavonoids and other heterocyclic compounds.[3][4] This guide provides a detailed overview of the commercial availability, key suppliers, physicochemical properties, and established synthetic protocols involving 2',4'-Dimethoxyacetophenone. Furthermore, it explores its critical applications as a building block in drug discovery and the fragrance industry, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Acetophenones

Substituted acetophenones are a class of organic compounds that serve as fundamental building blocks in modern chemistry. The presence of a reactive acetyl group attached to a modifiable aromatic ring provides a synthetic handle for a multitude of chemical transformations. The specific nature and position of substituents on the phenyl ring—such as the methoxy groups in 2',4'-Dimethoxyacetophenone—profoundly influence the molecule's reactivity and the properties of its derivatives.

The electron-donating nature of the two methoxy groups in 2',4'-Dimethoxyacetophenone activates the aromatic ring, making it amenable to electrophilic substitution reactions, while the acetyl group provides a site for nucleophilic additions and condensations.[3] This dual reactivity is the cornerstone of its utility, enabling chemists to construct complex molecular architectures with high efficiency. This guide will dissect the commercial landscape for this key intermediate and provide practical, validated protocols for its use in the laboratory.

Commercial Availability and Sourcing

2',4'-Dimethoxyacetophenone is readily available in various purities from numerous chemical suppliers, catering to both research and bulk manufacturing needs. Sourcing this starting material is a critical first step for any synthetic campaign, and considerations should include purity, cost, and supplier reliability.

Major Suppliers and Purity Grades

A survey of the chemical marketplace indicates that 2',4'-Dimethoxyacetophenone is offered by major global suppliers who provide comprehensive technical and safety documentation.

SupplierProduct Number (Example)Purity (%)Physical FormCAS Number
Sigma-Aldrich D12940297Crystals829-20-9
TCI America D2030>96.0 (GC)Powder to crystal829-20-9
Thermo Scientific Chemicals A1598298Crystals or powder829-20-9
Chem-Impex 30447≥ 99 (GC)White crystalline powder829-20-9
J&K Scientific 30447Not specifiedNot specified829-20-9

This table is representative and not exhaustive. Researchers should consult supplier websites for the most current product specifications and availability.[5][6][7][8]

The typical purity available is suitable for most synthetic applications, with higher grades available for analytical standards or cGMP-compliant processes.[2][9]

Physicochemical Properties

Understanding the physical and chemical properties of 2',4'-Dimethoxyacetophenone is essential for its safe handling, storage, and use in reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [8]
Appearance White to off-white crystalline powder[2][10]
Melting Point 37-42 °C[2][8]
Boiling Point 288 °C (lit.)[8]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[3]
Storage Conditions Store at 0-8 °C[2][9]

Spectroscopic data for this compound is well-documented and available from resources such as the NIST WebBook, providing a reliable reference for characterization.[11]

Synthesis and Key Chemical Transformations

2',4'-Dimethoxyacetophenone is not only a commercially available starting material but also a synthetic target itself. Furthermore, its true value lies in its role as a precursor to more complex molecules, most notably chalcones, which are key intermediates for flavonoids.

Synthesis of 2',4'-Dimethoxyacetophenone

One established industrial method for preparing 2',4'-Dimethoxyacetophenone involves the reaction of 1,3-dimethoxybenzene with a suitable acetylating agent. A patented method highlights a cost-effective and scalable approach.[4]

G cluster_reactants Starting Materials cluster_reagents Reagents cluster_products Product A 1,3-Dimethoxybenzene R1 Reaction & Hydrolysis A->R1 Solvent B Acetonitrile B->R1 C Lewis Acid (e.g., AlCl₃) C->R1 D HCl (gas) D->R1 E 2',4'-Dimethoxyacetophenone R1->E

Caption: Synthetic pathway for 2',4'-Dimethoxyacetophenone.[4]

This process, which avoids hazardous solvents like diethyl ether, involves a Friedel-Crafts-type acylation where 1,3-dimethoxybenzene is treated with acetonitrile in the presence of a Lewis acid and hydrogen chloride gas, followed by hydrolysis to yield the final product.[4]

Core Application: Chalcone Synthesis via Claisen-Schmidt Condensation

The most prominent application of 2',4'-Dimethoxyacetophenone is in the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that serve as precursors to flavonoids and exhibit a wide range of biological activities.[12][13] The Claisen-Schmidt condensation is the cornerstone reaction for this transformation.

G cluster_workflow Chalcone Synthesis Workflow Start Start Materials: - 2',4'-Dimethoxyacetophenone - Aromatic Aldehyde Dissolve Dissolve reactants in Ethanol Start->Dissolve AddBase Add NaOH solution (Catalyst) Dissolve->AddBase Stir Stir at Room Temp (monitor by TLC) AddBase->Stir Workup Pour into ice water & acidify with HCl Stir->Workup Filter Filter & Wash Precipitate Workup->Filter Purify Recrystallize from Ethanol Filter->Purify Product Pure Chalcone Purify->Product

Caption: Workflow for Claisen-Schmidt condensation.[13]

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol provides a generalized, self-validating method for synthesizing chalcones from 2',4'-Dimethoxyacetophenone.

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 2',4'-Dimethoxyacetophenone and a selected aromatic aldehyde in a minimal amount of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalysis: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise to the ethanolic solution. The addition of a base catalyst is the critical step that initiates the condensation by deprotonating the α-carbon of the acetophenone.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically less polar, product spot. Reaction times can range from 2 to 24 hours.[12]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.[12] Carefully acidify the mixture with dilute hydrochloric acid (HCl) until it is acidic to litmus paper (pH ~2-3). This step neutralizes the excess base and protonates the phenoxide, causing the chalcone product to precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.[13] The crude product is then purified by recrystallization from a suitable solvent, typically ethanol or methanol, to yield the pure chalcone.[12]

The success of this protocol is validated by the precipitation of the product upon acidification, which confirms the formation of the neutral chalcone species from its soluble salt form. Further validation is achieved through standard characterization techniques (¹H NMR, ¹³C NMR, MS, and melting point analysis).

Applications in Drug Discovery and Other Industries

The derivatives of 2',4'-Dimethoxyacetophenone are of significant interest to the pharmaceutical and fragrance industries.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Chalcones derived from it have been investigated for a range of biological activities, including as potential inhibitors of androgen receptor translocation and as anti-trypanosomal agents.[4] Its structure is a recognized scaffold in medicinal chemistry for developing new therapeutic agents.[3]

  • Flavor and Fragrance: As an aromatic compound, 2',4'-Dimethoxyacetophenone itself and its derivatives contribute to the scent profiles of perfumes and flavorings.[1][2] Its pleasant aroma makes it a valuable ingredient in the formulation of various consumer products.[9]

  • Organic Synthesis: Beyond chalcones, it serves as a versatile building block for creating more complex molecules, facilitating research across various fields of chemistry.[1]

  • Polymer Chemistry: It has been utilized as a modifier in polymer formulations to enhance material properties such as flexibility.[1][9]

Conclusion

2',4'-Dimethoxyacetophenone is a commercially accessible and synthetically versatile chemical intermediate with significant value in both academic research and industrial applications. Its well-defined physicochemical properties and robust reactivity, particularly in Claisen-Schmidt condensations, make it an indispensable tool for organic chemists. The protocols and data presented in this guide provide a solid, authoritative foundation for professionals in drug discovery and chemical synthesis to effectively source, handle, and utilize this important compound in their research and development endeavors.

References

  • Alkali Scientific. (n.d.). 2′,4′-Dimethoxyacetophenone, 1 X 25 g (D129402-25G). Retrieved from [Link]

  • NIST. (n.d.). 2',4'-Dimethoxyacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley SpectraBase. (n.d.). 2,4-Dihydroxyacetophenone. Retrieved from [Link]

  • Google Patents. (2014). CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone.
  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]

  • ResearchGate. (2022). if we react 2,4 dihydroxyacetophenone with benzaldehyde we get a chalcone..So what conditions are required in order to get the product correctly..?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-methoxy acetophenone | Drug Information. Retrieved from [Link]

  • Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved from [Link]

  • TCI AMERICA. (n.d.). 2',4'-Dimethoxyacetophenone | 829-20-9. Retrieved from [Link]

  • PMC. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Synthesis of p-methoxyacetophenone from anisole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2'-Methoxyacetophenone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis Pathways of 2'-Methoxyacetophenone. Retrieved from [Link]

  • NIST. (n.d.). 3-Methoxyacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chembiochem. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Acylation of Ethoxy-Methoxybenzene

Executive Summary & Scientific Rationale The acylation of 1-ethoxy-2-methoxybenzene (ethyl guaiacol) is a pivotal transformation in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and various flavoring agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The acylation of 1-ethoxy-2-methoxybenzene (ethyl guaiacol) is a pivotal transformation in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and various flavoring agents.[1] While the substrate is highly activated due to two electron-donating alkoxy groups, this activation presents a dual challenge: exothermic runaway risks and regiochemical ambiguity .[1]

In 1,2-dialkoxybenzenes, the positions para to the alkoxy groups (C4 and C5) are electronically favored. However, steric differentiation between the ethoxy and methoxy groups is minimal, often leading to isomeric mixtures of 3-ethoxy-4-methoxyacetophenone and 4-ethoxy-3-methoxyacetophenone under non-optimized conditions.[1]

This application note details two distinct protocols:

  • Method A (Classic Lewis Acid): High-yielding, stoichiometric AlCl₃ mediated acylation using Acetyl Chloride.[1] Best for small-scale discovery where yield is paramount.

  • Method B (Heterogeneous Catalysis): Zeolite H-Beta mediated acylation using Acetic Anhydride.[1] Best for scale-up and "Green" process requirements, offering superior regioselectivity through shape-selective catalysis.[1]

Mechanistic Insight & Reaction Pathway[2][3][4]

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[2] The critical species is the acylium ion (


), generated in situ.
Critical Mechanistic Factors:
  • Activation: The Lewis Acid (AlCl₃) coordinates with the acyl chloride to form the acylium ion.[2]

  • Complexation: AlCl₃ also coordinates with the ether oxygens of the substrate. This is a double-edged sword: it temporarily deactivates the ring (requiring excess catalyst) and can lead to dealkylation (cleavage of the ethyl/methyl ether) if the temperature exceeds 40°C.

  • Regiocontrol: In Method B, the pore structure of Zeolite H-Beta restricts the transition state, favoring the linear para isomer over the bulkier ortho isomers.

Workflow Logic Diagram

The following diagram illustrates the decision pathway and critical control points for the experiment.

AcylationWorkflow Start Substrate: 1-Ethoxy-2-methoxybenzene Choice Select Methodology Start->Choice MethodA Method A: AlCl3 / Acetyl Chloride (Stoichiometric / High Yield) Choice->MethodA MethodB Method B: Zeolite H-Beta / Ac2O (Catalytic / High Regioselectivity) Choice->MethodB StepA1 Pre-cool DCM to 0°C Generate Acylium Ion MethodA->StepA1 StepB1 Mix Substrate + Ac2O + Zeolite Solvent-Free or Nitrobenzene MethodB->StepB1 StepA2 Dropwise Substrate Addition (Control Exotherm < 5°C) StepA1->StepA2 StepA3 Quench: Acidic Ice Water (Hydrolysis of Al-Complex) StepA2->StepA3 Analysis HPLC / NMR Analysis Target: 3-ethoxy-4-methoxyacetophenone StepA3->Analysis StepB2 Heat to 120°C (Thermodynamic Control) StepB1->StepB2 StepB3 Filtration (Remove Catalyst) StepB2->StepB3 StepB3->Analysis

Caption: Decision matrix for selecting between stoichiometric (AlCl3) and catalytic (Zeolite) acylation pathways.

Experimental Protocols

Protocol A: Stoichiometric AlCl₃ (Standard Laboratory Scale)

Objective: Maximize conversion to the acetophenone derivative. Scale: 50 mmol (approx. 7.6 g of substrate).[1]

Reagents & Equipment
ComponentSpecificationQuantityRole
1-Ethoxy-2-methoxybenzene >98% Purity7.61 g (50 mmol)Substrate
Acetyl Chloride Reagent Grade4.71 g (60 mmol)Acylating Agent
Aluminum Chloride (AlCl₃) Anhydrous, Granular8.00 g (60 mmol)Lewis Acid
Dichloromethane (DCM) Anhydrous100 mLSolvent
Equipment 3-Neck Flask, N₂ line, Addition Funnel, ThermometerN/ASetup
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Catalyst Suspension: Add 8.00 g of anhydrous AlCl₃ to 50 mL of DCM. Cool the suspension to 0°C using an ice/salt bath.

  • Acylium Formation: Add Acetyl Chloride (4.71 g) dropwise to the AlCl₃ suspension. Stir for 15 minutes. Observation: The mixture will turn yellow/orange as the acylium complex forms.

  • Substrate Addition (Critical Step): Dissolve 1-ethoxy-2-methoxybenzene (7.61 g) in 25 mL of DCM. Transfer this solution to the addition funnel.

    • Control: Add the substrate solution dropwise over 45 minutes.

    • Constraint: Maintain internal temperature < 5°C .[1] Rapid addition will cause localized overheating and polymerization/tars.[1]

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 8:2).[1] Product Rf ~0.4; Starting material Rf ~0.7.

  • Quench (Exothermic): Pour the reaction mixture slowly onto 200 g of crushed ice containing 10 mL concentrated HCl. Caution: Vigorous evolution of HCl gas and heat.

  • Workup: Separate the organic layer.[1][3] Extract aqueous layer with DCM (2 x 50 mL).[1] Wash combined organics with saturated NaHCO₃ (to remove acid) and Brine.[1][4] Dry over MgSO₄.[1]

  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to obtain the solid product.

Protocol B: Zeolite H-Beta (Green Chemistry/Scale-Up)

Objective: High regioselectivity with minimal waste (Atom Economy). Reference Grounding: Zeolites act as shape-selective catalysts, often favoring the para-acylation due to pore constraints [1, 2].[1]

Reagents & Equipment
ComponentSpecificationQuantityRole
1-Ethoxy-2-methoxybenzene >98% Purity7.61 g (50 mmol)Substrate
Acetic Anhydride Reagent Grade10.2 g (100 mmol)Acylating Agent
Zeolite H-Beta Calcined (550°C for 4h)1.0 gHeterogeneous Catalyst
Equipment Pressure Tube or RBF with RefluxN/ASetup
Step-by-Step Procedure
  • Catalyst Activation: Ensure Zeolite H-Beta is freshly calcined or dried at 120°C under vacuum for 2 hours to remove pore water.[1]

  • Mixture Preparation: In a reaction vessel, combine the substrate (7.61 g), Acetic Anhydride (10.2 g), and the activated Zeolite (1.0 g). Note: No solvent is required (neat), but Nitrobenzene can be used if viscosity is an issue.

  • Reaction: Heat the mixture to 120°C for 6–8 hours.

    • Mechanism:[1][5][2][6][7][8] The zeolite pores restrict the transition state, sterically hindering the formation of the ortho isomer (acylation at C3 or C6) and favoring the para positions (C4/C5).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL).

  • Filtration: Filter the mixture through a Celite pad to recover the Zeolite (which can be regenerated).

  • Purification: Wash the filtrate with water (to hydrolyze excess anhydride) and NaHCO₃. Concentrate and purify via column chromatography.[1][4][9]

Analytical Validation & Data Interpretation

To ensure the integrity of the experiment, compare your results against these standard metrics.

Regioselectivity Analysis (NMR)

The distinction between the two major isomers (3-ethoxy-4-methoxyacetophenone vs. 4-ethoxy-3-methoxyacetophenone) is subtle but detectable via 1H NMR (NOE experiments are recommended for definitive assignment).[1]

SignalChemical Shift (δ ppm)MultiplicityInterpretation
Acetyl -CH₃ 2.55Singlet (3H)Characteristic of Acetophenone
-OCH₃ 3.92Singlet (3H)Methoxy group
-OCH₂CH₃ 4.15 (q), 1.48 (t)Quartet/TripletEthoxy group
Aromatic H (C2) 7.5 - 7.6Doublet/MultipletPosition ortho to carbonyl
Aromatic H (C5) 6.8 - 6.9DoubletPosition ortho to ether
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Tarry Residue Temperature too high during addition (Method A).[1]Ensure internal temp stays < 5°C. Increase solvent volume to act as heat sink.[1]
Dealkylation (Phenol formation) Lewis Acid acidity too strong or reaction time too long.[1]Switch to Method B (Zeolite) or reduce AlCl₃ equivalents to 1.1.
Incomplete Conversion Catalyst deactivation by moisture.[1]Flame dry glassware; ensure reagents are strictly anhydrous.[1]

References

  • Smith, K., et al. (2011).[1][10] "Use of Zeolites for Greener and more para-Selective Electrophilic Aromatic Substitution Reactions." Green Chemistry.

  • El-Hiti, G. A. (2015).[1][11] "Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites." Journal of Saudi Chemical Society.[1]

  • BenchChem Protocols. (2025). "Friedel-Crafts Acylation of 1-Butyl-4-methoxybenzene (Analogous Protocol)."

  • PubChem Compound Summary. (2025). "1-Ethoxy-2-methoxybenzene."[1][12][13][14] National Center for Biotechnology Information.[1]

Sources

Application

Application Note: A Guide to the Scale-Up Synthesis of 3'-Ethoxy-2-methoxyacetophenone

Abstract 3'-Ethoxy-2-methoxyacetophenone is an aromatic ketone with significant potential as a versatile building block in the synthesis of pharmaceuticals and other high-value fine chemicals. Its substituted acetophenon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3'-Ethoxy-2-methoxyacetophenone is an aromatic ketone with significant potential as a versatile building block in the synthesis of pharmaceuticals and other high-value fine chemicals. Its substituted acetophenone structure is a common motif in medicinal chemistry. Transitioning the synthesis of this compound from the laboratory bench to a pilot or industrial scale presents a unique set of challenges that require careful consideration of reaction conditions, thermal safety, and product purification. This document provides a comprehensive guide for researchers and drug development professionals on the key factors for a successful and safe scale-up. We will focus on a robust Friedel-Crafts acylation strategy, detailing the mechanistic rationale, process optimization, and a detailed protocol designed with scalability in mind.

Introduction and Strategic Approach

The synthesis of substituted acetophenones is a cornerstone of organic synthesis. While numerous methods exist, Friedel-Crafts acylation remains one of the most direct and atom-economical routes for forming the crucial aryl-ketone bond.[1][2][3] This application note outlines a scalable synthesis for 3'-Ethoxy-2-methoxyacetophenone starting from commercially available 1-ethoxy-2-methoxybenzene.

Our strategic approach involves a detailed analysis of the following key areas:

  • Retrosynthetic Analysis: Identifying the most efficient synthetic disconnection.

  • Reaction Mechanism and Regioselectivity: Understanding the underlying chemistry to predict and control outcomes.

  • Process Parameter Optimization: Addressing the challenges of reagent stoichiometry, solvent selection, and temperature control for large-scale operations.

  • Work-up and Purification: Developing a robust and scalable method for isolating the final product in high purity.

  • Safety and Hazard Analysis: Mitigating risks associated with the reagents and reaction conditions.

Retrosynthetic Analysis and Reaction Pathway

The most logical and direct approach to synthesizing 3'-Ethoxy-2-methoxyacetophenone is through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The primary disconnection is at the bond between the aromatic ring and the acetyl group.

Retrosynthesis product 3'-Ethoxy-2-methoxyacetophenone reagents 1-Ethoxy-2-methoxybenzene + Acetylating Agent (e.g., Acetyl Chloride) product->reagents C-C Disconnection (Friedel-Crafts Acylation)

Caption: Retrosynthetic analysis of the target molecule.

This leads to the proposed forward synthesis involving the acylation of 1-ethoxy-2-methoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Understanding the Core Chemistry: Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent to form a highly electrophilic acylium ion.[4]

Mechanism Steps:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acetyl chloride, creating a resonance-stabilized acylium ion. This is the key electrophile.

  • Electrophilic Attack: The π-electrons of the electron-rich 1-ethoxy-2-methoxybenzene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the catalyst.

A critical consideration is regioselectivity . The starting material, 1-ethoxy-2-methoxybenzene, has two ortho, para-directing alkoxy groups.

  • The methoxy (-OCH₃) group at position 2 directs incoming electrophiles to positions 1 (occupied), 3, and 5.

  • The ethoxy (-OC₂H₅) group at position 1 directs incoming electrophiles to positions 2 (occupied), 4, and 6.

Both groups strongly activate the ring. The substitution will occur at the positions most activated and sterically accessible. The primary sites for acylation are C4 (para to the ethoxy group) and C5 (para to the methoxy group). Steric hindrance from the adjacent ethoxy group may slightly disfavor attack at C3 and C6. The formation of the desired 3'-ethoxy-4'-methoxyacetophenone isomer is expected to be a significant byproduct. Careful analytical monitoring is essential to determine the isomeric ratio.

Scale-Up Synthesis: Process Development and Protocol

Transitioning from a lab-scale procedure to a larger scale requires a shift in focus from mere yield to process robustness, safety, and efficiency.

Reactant and Solvent Properties

A thorough understanding of the physical properties of all materials is the first step in a safe scale-up design.

CompoundFormulaMW ( g/mol )BP (°C)Density (g/mL)Notes
1-Ethoxy-2-methoxybenzeneC₉H₁₂O₂152.19216-2171.056Starting material.
Acetyl ChlorideC₂H₃ClO78.5051-521.104Acylating agent; corrosive and a lachrymator.
Aluminum Chloride (anhyd.)AlCl₃133.34180 (subl.)2.48Lewis acid catalyst; reacts violently with water.
Dichloromethane (DCM)CH₂Cl₂84.9339.61.326Common solvent; regulated due to environmental concerns.
3'-Ethoxy-2-methoxyacetophenone C₁₁H₁₄O₃ 194.23 ~280-290 (est.) ~1.1 (est.) Target Product.
Key Process Parameters and Scale-Up Considerations
  • Catalyst Stoichiometry: In Friedel-Crafts acylations, the product ketone is a Lewis base that forms a stable complex with AlCl₃.[5] This complexation deactivates the product towards further acylation, which is advantageous.[4] However, it also means that slightly more than one equivalent of AlCl₃ is required per equivalent of the acylating agent. On a large scale, this adds significantly to cost and waste. The AlCl₃ must be of high quality and truly anhydrous.

  • Control of Exotherm: The formation of the acylium ion and its subsequent reaction with the aromatic substrate are highly exothermic. Heat removal is a critical safety consideration in large reactors, which have a much lower surface-area-to-volume ratio than laboratory flasks.

    • Mitigation Strategy: The reaction should be conducted in a jacketed reactor with efficient overhead stirring and a reliable cooling system. The limiting reagent (typically acetyl chloride or AlCl₃) must be added slowly and in a controlled manner, while carefully monitoring the internal temperature. A reaction calorimetry study is highly recommended before attempting a large-scale run to understand the thermal profile.[6]

  • Solvent Selection: While dichloromethane (DCM) is effective at lab scale, its low boiling point can be problematic for temperature control during a large exotherm. Alternative solvents like 1,2-dichloroethane (DCE) or nitromethane offer higher boiling points. For a "greener" approach, using a large excess of the aromatic substrate as the solvent can be considered, though this complicates downstream purification.[7]

  • Quenching and Work-up: The quench of the AlCl₃ complex is also highly exothermic and evolves significant amounts of HCl gas.

    • Scale-Up Procedure: The reaction mixture must be transferred slowly, under vigorous stirring, to a separate, well-vented quench vessel containing a mixture of crushed ice and concentrated hydrochloric acid. The acid helps to break up the aluminum-ketone complex. Reverse addition (adding water/ice to the reaction) is extremely dangerous on a large scale and must be avoided.

Detailed Laboratory Protocol (100g Scale)

This protocol is designed to be a robust starting point for further process development and scale-up.

Equipment:

  • 1 L, 4-necked, jacketed glass reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet, and pressure-equalizing dropping funnel.

  • Cooling circulator connected to the reactor jacket.

  • Scrubber system for HCl gas.

Reagents:

  • 1-Ethoxy-2-methoxybenzene (76.1 g, 0.50 mol)

  • Anhydrous Aluminum Chloride (73.3 g, 0.55 mol, 1.1 eq)

  • Acetyl Chloride (41.2 g, 37.3 mL, 0.525 mol, 1.05 eq)

  • Dichloromethane (DCM), anhydrous (500 mL)

  • Concentrated Hydrochloric Acid (~150 mL)

  • Crushed Ice (~750 g)

Procedure:

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase setup 1. Setup & Inerting Charge reactor with AlCl₃ and DCM. Cool to 0-5 °C under N₂. add_aromatic 2. Aromatic Addition Slowly add 1-ethoxy-2-methoxybenzene. setup->add_aromatic add_acyl 3. Acylation Add acetyl chloride dropwise, maintaining T < 10 °C. add_aromatic->add_acyl react 4. Reaction Monitoring Stir at RT for 2-4h. Monitor by TLC/GC. add_acyl->react quench 5. Quench Slowly transfer reaction mixture to ice/HCl with vigorous stirring. react->quench extract 6. Extraction Separate layers. Extract aqueous phase with DCM. quench->extract wash 7. Washing Combine organic layers. Wash with NaHCO₃ (aq) and brine. extract->wash dry_concentrate 8. Drying & Concentration Dry over Na₂SO₄, filter, and remove solvent via rotary evaporation. wash->dry_concentrate purify 9. Purification Purify crude oil by vacuum distillation to yield the final product. dry_concentrate->purify

Caption: Scalable workflow for the synthesis of 3'-Ethoxy-2-methoxyacetophenone.

  • Reactor Setup: Assemble the reactor system and ensure it is dry. Purge the system with dry nitrogen. Charge the reactor with anhydrous AlCl₃ (73.3 g) and anhydrous DCM (250 mL).

  • Cooling: Begin stirring and cool the slurry to 0-5 °C using the circulating cooler.

  • Substrate Addition: Slowly add a solution of 1-ethoxy-2-methoxybenzene (76.1 g) in anhydrous DCM (100 mL) to the AlCl₃ slurry via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Acylating Agent Addition: Add acetyl chloride (37.3 mL) dropwise via the dropping funnel over 60-90 minutes. A steady evolution of HCl gas will be observed. Maintain the internal temperature below 10 °C throughout the addition. This is a critical control point due to the exotherm.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC analysis.

  • Quench: In a separate, appropriately sized vessel equipped with a robust mechanical stirrer, prepare a mixture of crushed ice (750 g) and concentrated HCl (150 mL). Slowly and carefully transfer the reaction mixture into the vigorously stirred ice/HCl slurry. The rate of addition should be controlled to keep the quench temperature below 20 °C. Ensure adequate ventilation to handle HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 150 mL).

  • Washing: Combine all organic layers. Wash sequentially with 5% NaHCO₃ solution (200 mL) to neutralize residual acid, followed by saturated NaCl (brine) solution (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude oil contains the desired product along with isomers and potentially high-boiling point residues. Purify the material via vacuum distillation.[8][9] Collect the fraction corresponding to 3'-Ethoxy-2-methoxyacetophenone.

Purification and Characterization

For acetophenone derivatives, vacuum distillation is often an effective purification method on a large scale.[10] However, if isomers are present with close boiling points, fractional distillation or preparative chromatography may be necessary. Crystallization is another viable option if the product is a solid at room temperature and a suitable solvent system can be identified.[11][12]

Recommended QC Tests:

  • ¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity.

  • GC-MS: To determine purity and identify any minor impurities.

  • HPLC: For accurate quantitative purity analysis.

Safety and Environmental Considerations

  • Aluminum Chloride: Extremely corrosive and hygroscopic. Reacts violently with water, releasing heat and HCl gas. All handling must be done in a dry environment by personnel wearing appropriate PPE (gloves, goggles, face shield, lab coat).

  • Acetyl Chloride: Corrosive, flammable, and a potent lachrymator. Reacts with moisture to produce HCl. Handle only in a well-ventilated fume hood.

  • Chlorinated Solvents: Dichloromethane is a suspected carcinogen and is subject to strict environmental regulations. If possible, explore alternative, less hazardous solvents during process optimization.

  • Waste Disposal: The aqueous waste stream will be acidic and contain aluminum salts. It must be neutralized before disposal in accordance with local regulations. Solvent waste must be collected and disposed of appropriately.

References

  • Google Patents. (n.d.). Acetophenone purification.
  • Google Patents. (n.d.). Acetophenone recovery and purification.
  • European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. Retrieved from [Link]

  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Retrieved from [Link]

  • Patsnap. (2020). Method for purification of 4-hydroxyacetophenone. Retrieved from [Link]

  • ResearchGate. (2018). How to remove unreacted 2-hydroxy acetophenone from chalcone?. Retrieved from [Link]

  • Sciencemadness.org. (2016). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. Retrieved from [Link]

  • ResearchGate. (2008). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Methoxyacetophenone (CAS 586-37-8). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyacetophenone. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Synthesis of p-methoxyacetophenone from anisole. Retrieved from [Link]

  • ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Methoxyacetophenone. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of p-methoxyacetophenone catalysed with Hβ zeolite and competitive adsorption of the reactants and products. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues and degradation pathways of 3'-Ethoxy-2-methoxyacetophenone

Welcome to the technical support center for 3'-Ethoxy-2-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3'-Ethoxy-2-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your results.

Introduction: Understanding the Molecule

3'-Ethoxy-2-methoxyacetophenone is an aromatic ketone with two ether linkages (ethoxy and methoxy) on the phenyl ring. While stable under recommended storage conditions, its functionality presents specific vulnerabilities. The acetyl group, the aromatic ring, and the ether substituents are all potential sites for degradation under common experimental and storage conditions. Understanding these liabilities is the first step toward mitigating them.

This guide will equip you with the knowledge to anticipate, identify, and resolve stability issues, ensuring the reliability and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 3'-Ethoxy-2-methoxyacetophenone?

A1: The main degradation pathways are driven by environmental factors. The three principal causes are:

  • Hydrolysis: Cleavage of the ethoxy or methoxy ether bonds, particularly under acidic or basic conditions, can occur. Generally, methoxy groups are more reactive and hydrolyzable than ethoxy groups.[1]

  • Oxidation: The acetyl group's methyl component is susceptible to oxidation, potentially leading to the formation of a glyoxylic acid or benzoic acid derivative.[2][3][4][5] Strong oxidizing agents or atmospheric oxygen over long periods can facilitate this process.

  • Photodegradation: Aromatic ketones are known to be sensitive to light, especially UV radiation.[6][7][8] Exposure can induce photochemical reactions, leading to molecular breakdown or rearrangement.

Q2: My sample of 3'-Ethoxy-2-methoxyacetophenone has developed a slight yellow tint. What does this indicate?

A2: A color change often signifies chemical degradation. This could be due to the formation of conjugated impurities or oxidation products. It is highly recommended to re-analyze the sample for purity using a stability-indicating method, such as HPLC-UV, and compare it against a fresh or properly stored reference standard.

Q3: What are the ideal storage conditions for ensuring the long-term stability of this compound?

A3: To minimize degradation, 3'-Ethoxy-2-methoxyacetophenone should be stored in a cool, dark, and dry environment. For maximum protection, store the solid compound in an amber glass vial, purge the headspace with an inert gas like argon or nitrogen, and store at ≤4°C. This minimizes exposure to light, oxygen, and moisture.

Q4: I'm observing a new peak in my HPLC chromatogram after leaving a stock solution on the bench for a day. What could it be?

A4: The new peak is likely a degradation product. Given the compound's structure, the most probable degradants in a solution left at room temperature (exposed to light and air) are photolytic or oxidative byproducts. Hydrolysis could also occur if the solvent is not neutral or contains water. To identify the cause, a forced degradation study is the definitive approach (see Protocol 1).

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with a structured, cause-and-effect approach.

Symptom Possible Causes Recommended Solutions & Scientific Rationale
Decreasing Purity on HPLC Assay Over Time 1. Hydrolytic Cleavage: The solvent system may be non-neutral (acidic or basic), or may contain sufficient water to facilitate the slow hydrolysis of the ether linkages. The methoxy group is generally more labile than the ethoxy group.[1] 2. Oxidative Degradation: Dissolved oxygen in the solvent can lead to slow oxidation of the acetyl group. This process can be accelerated by trace metal ion contaminants.[9]Solution: 1. Prepare stock solutions in high-purity, neutral, and anhydrous solvents (e.g., acetonitrile, THF). Use freshly prepared solutions for all critical experiments. 2. If solutions must be stored, degas the solvent before preparation, store the solution under an inert atmosphere (argon or nitrogen), and keep it refrigerated and protected from light.[6]
Appearance of a More Polar Impurity (Earlier Eluting Peak in RP-HPLC) 1. Ether Cleavage: Hydrolysis of either the ethoxy or methoxy group will result in a corresponding phenol (e.g., 3'-Hydroxy-2-methoxyacetophenone), which is significantly more polar. 2. Oxidation to Glyoxylic Acid: Initial oxidation of the terminal methyl on the acetyl group can form a glyoxylic acid derivative, which is also more polar.Solution: 1. To confirm hydrolysis, perform a forced degradation study under acidic and basic conditions (see Protocol 1). The retention time of the degradant formed should match the unknown peak. 2. Use LC-MS to determine the mass of the impurity. A mass increase of +16 Da relative to the parent could suggest hydroxylation, while cleavage of the ethoxy group (C₂H₅) and addition of H would result in a mass decrease of -28 Da.
Appearance of a Less Polar Impurity (Later Eluting Peak in RP-HPLC) 1. Dimerization/Condensation: Photodegradation can sometimes lead to radical-mediated dimerization, forming larger, more non-polar molecules.[7]Solution: 1. Confirm photolytic instability by exposing a solution to a controlled light source (see Protocol 1). 2. Analyze the sample by LC-MS. A mass corresponding to approximately double the parent mass would strongly suggest dimerization. Ensure rigorous light protection for all samples and stock solutions.
Inconsistent Potency or Biological Activity Results 1. Significant Degradation: The compound may be degrading under the experimental conditions (e.g., in aqueous cell culture media over 24-72 hours). 2. Inaccurate Sample Preparation: The compound may not be fully dissolved, or there could be variability in the dilution process.Solution: 1. Assess the stability of the compound directly in your experimental matrix (e.g., cell culture media) over the full duration of the experiment. Quantify the remaining parent compound at different time points using HPLC. 2. Ensure complete dissolution of the compound in a suitable stock solvent (like DMSO) before diluting into the final aqueous buffer or media.
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving stability issues.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_mitigate Mitigation A Inconsistent Data or Unexpected Chromatographic Peak B Review Storage & Handling: - Light Exposure? - Temperature? - Solvent pH/Water? A->B Initial Check C Perform Forced Degradation Study (See Protocol 1) B->C If cause is not obvious D Characterize Degradant(s) (LC-MS, NMR) C->D Identify Degradation Pathway E Implement Corrective Actions: - Use Amber Vials - Store at ≤4°C - Use Anhydrous/Neutral Solvents - Purge with Inert Gas D->E Develop Targeted Solution F Re-analyze Sample to Confirm Purity & Stability E->F Validate Solution

Caption: A systematic workflow for troubleshooting stability issues.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10][11]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 3'-Ethoxy-2-methoxyacetophenone in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.[6]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Separately, heat a solution of the compound (in acetonitrile) at 60°C for 48 hours.[6]

  • Photolytic Degradation: Expose a solution (100 µg/mL in acetonitrile) to a photostability chamber with a light source conforming to ICH Q1B guidelines (cool white fluorescent and near-UV lamps). Expose a control sample wrapped in aluminum foil in parallel.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Analyze by HPLC-UV/DAD (see Protocol 2) and LC-MS to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method provides a baseline for separating the parent compound from its common degradants.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD), monitor at 254 nm and 280 nm
Injection Volume 10 µL

Primary Degradation Pathways

Based on the chemical structure and forced degradation principles, the following pathways are the most probable routes of degradation for 3'-Ethoxy-2-methoxyacetophenone.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Light) Parent 3'-Ethoxy-2-methoxyacetophenone (Parent Compound) Hydrolysis_1 3'-Hydroxy-2-methoxyacetophenone (Loss of Ethoxy Group) Parent->Hydrolysis_1 H₂O / H⁺ or OH⁻ Hydrolysis_2 3'-Ethoxy-2-hydroxyacetophenone (Loss of Methoxy Group) Parent->Hydrolysis_2 H₂O / H⁺ or OH⁻ Oxidation_1 3'-Ethoxy-2-methoxyphenylglyoxylic Acid Parent->Oxidation_1 [O] Photo_1 Radical Intermediates Parent->Photo_1 Oxidation_2 3'-Ethoxy-2-methoxybenzoic Acid Oxidation_1->Oxidation_2 Further [O] Photo_2 Rearrangement/Dimerization Products Photo_1->Photo_2

Caption: Potential degradation pathways for 3'-Ethoxy-2-methoxyacetophenone.

References

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Sources

Optimization

Technical Support Center: Characterization of 3'-Ethoxy-2-methoxyacetophenone Isomers

Case ID: #EMA-302-ISO Topic: Analytical differentiation and isolation of 3'-Ethoxy-2-methoxyacetophenone Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit Executive Summary & Triage Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #EMA-302-ISO Topic: Analytical differentiation and isolation of 3'-Ethoxy-2-methoxyacetophenone Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely encountering difficulties distinguishing 3'-Ethoxy-2-methoxyacetophenone (Target A) from its structural isomers, such as 4'-Ethoxy-2-methoxyacetophenone (Regioisomer B) or ring-substituted variants like 3'-Ethoxy-2'-methoxyacetophenone (Ring Isomer C).

This molecule presents a "dual-zone" analytical challenge:

  • The Core (Acetophenone): Susceptible to regio-isomerism (ortho/meta/para) on the phenyl ring.

  • The Side Chain (2-methoxy): The

    
    -methoxy ketone moiety is chemically labile and can be confused with ring-methoxylated isomers if NMR integration is not scrutinized.
    

The following guides provide self-validating protocols to resolve these issues.

Diagnostic Workflow

Before proceeding to specific modules, use this decision tree to identify your primary bottleneck.

Isomer_ID_Workflow Start START: Analytical Anomaly Detected Check_H1 Step 1: 1H NMR - Aliphatic Region Start->Check_H1 Decision_1 Do you see a singlet ~4.5 ppm (2H)? Check_H1->Decision_1 SideChain_Confirmed Side Chain Confirmed: Target is alpha-substituted Decision_1->SideChain_Confirmed Yes (-COCH2OCH3) Ring_Isomer ALERT: Ring Isomer Detected (You have a methyl ketone) Decision_1->Ring_Isomer No (Singlet ~2.5 ppm) Check_Aromatic Step 2: Aromatic Splitting SideChain_Confirmed->Check_Aromatic Decision_2 Pattern Type? Check_Aromatic->Decision_2 Meta_ID Target Identified: ABCD System (Meta) Decision_2->Meta_ID Singlet + Doublets Para_ID Impurity Identified: AA'BB' System (Para) Decision_2->Para_ID Symmetric Doublets

Figure 1: Diagnostic logic for distinguishing the target


-methoxy ketone from methyl ketone isomers and determining ring substitution patterns.

Module 1: Chromatographic Separation (HPLC/UPLC)

The Issue: Standard C18 columns often fail to separate the target (3'-ethoxy) from its para-isomer (4'-ethoxy) because the hydrophobicity (


) is nearly identical.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.

Why PFP?

PFP phases utilize


-

interactions and dipole-dipole interactions with the aromatic ring. The electron-donating ethoxy group alters the electron density of the benzene ring differently depending on its position (meta vs. para). The PFP phase "reads" this electronic distribution, providing separation where C18 relies only on hydrophobicity [1].
Recommended Protocol
ParameterStandard C18 (Avoid)PFP / F5 (Recommended)
Mechanism Hydrophobic Interaction

-

Interaction + Shape Selectivity
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol (Enhances

-interactions)
Gradient 5-95% BIsocratic hold often required (e.g., 40-50% B)
Resolution (

)
Often < 1.5 (Co-elution)Typically > 2.0

Troubleshooting Tip: If using Methanol causes high backpressure, use a 50:50 ACN:MeOH blend for Mobile Phase B. The protic solvent (MeOH) is crucial for maximizing the dipole interaction with the PFP ring.

Module 2: NMR Structural Elucidation

The Issue: Users often confuse the "2-methoxy" (side chain) with a ring methoxy group, or struggle to prove the ethoxy group is in the 3' (meta) position.

Critical Chemical Shift Data
MoietyProton EnvironmentApprox.[1][2][3] Shift (

ppm)
MultiplicityDiagnostic Value
Side Chain

4.5 - 4.7 Singlet (2H)Confirms

-substitution. If this is ~2.5 ppm, you have the wrong molecule.
Methoxy

3.4 - 3.5Singlet (3H)Distinct from ester methoxy (~3.7+).
Ethoxy

4.0 - 4.1Quartet (2H)Coupled to methyl triplet.
Ring (H-2') Ar-H (Ortho to CO, Meta to OEt)7.4 - 7.6Singlet (broad)Key for Meta isomer. Isolated proton between substituents.
Ring (H-4') Ar-H (Para to CO, Ortho to OEt)7.1 - 7.3Doublet of DoubletsCoupled to H-5' and H-2'.
FAQ: How do I prove it is Meta (3') and not Para (4')?

Look at the aromatic region (6.8 – 8.0 ppm).

  • Para (4'-ethoxy): You will see a symmetric AA'BB' system (two large doublets).

  • Meta (3'-ethoxy): You will see an ABCD system . Look specifically for the isolated singlet (H-2') and a triplet (H-5') which arises from coupling to two adjacent protons. If you see a triplet in the aromatic region, it is likely the Meta isomer [2].

Module 3: Mass Spectrometry (LC-MS)

The Issue: The molecular ion (


) is identical for all isomers (

194.23).

The Solution: Analyze the fragmentation pathway. The


-methoxy group introduces a specific cleavage point that differs from simple alkyl acetophenones.
Fragmentation Pathway Analysis
  • 
    -Cleavage:  The bond between the carbonyl carbon and the 
    
    
    
    -carbon is weak.
    • Fragment A: Benzoyl cation (

      
      ). Mass = 
      
      
      
      (Loss of
      
      
      ).
    • Diagnostic: This peak is usually the base peak (100% intensity) for

      
      -alkoxy ketones.
      
  • McLafferty Rearrangement:

    • Standard Acetophenones: Usually lose the alkyl chain.

    • Your Molecule:[4] The

      
      -methoxy group lacks a 
      
      
      
      -hydrogen necessary for a standard McLafferty rearrangement on the side chain. However, the ethoxy group on the ring can undergo rearrangement if it were in the ortho position (loss of ethylene).
    • Test: If you see a strong loss of 28 Da (Ethylene) from the parent ion, suspect the 2'-ethoxy (ortho) isomer, not your target 3'-ethoxy [3].

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 195 Alpha_Cleavage Alpha Cleavage (Loss of -CH2OCH3) Parent->Alpha_Cleavage Primary Path Ortho_Effect Ortho-Effect Check (Loss of C2H4) Parent->Ortho_Effect If Ortho Isomer Present Benzoyl Benzoyl Cation (Ar-CO+) Alpha_Cleavage->Benzoyl Base Peak

Figure 2: MS Fragmentation logic. The absence of the Ortho-effect (loss of ethylene) supports the Meta assignment.

Common User Questions (FAQ)

Q: My NMR shows a singlet at 2.55 ppm. Is this the 2-methoxy group? A: No. A singlet at ~2.55 ppm is characteristic of a Methyl Ketone (


). If you see this, you likely have a ring-substituted isomer (e.g., 3'-ethoxy-x'-methoxyacetophenone) rather than the 

-substituted target. The

in your target should appear at 4.5 - 4.7 ppm .

Q: Can I use GC-MS for this analysis? A: Use caution.


-methoxy ketones are thermally labile. At high injector temperatures (>250°C), the molecule may undergo thermal degradation or rearrangement.
  • Recommendation: Use a "Cold On-Column" injection or lower the inlet temperature to 200°C. If degradation is observed, switch to LC-MS.

Q: The ethoxy group signals are overlapping with solvent peaks. A: This is common in


 if wet.
  • Recommendation: Switch solvent to DMSO-

    
     . This often shifts the aliphatic signals and separates the ethoxy quartet from the methoxy singlet, allowing for accurate integration.
    

References

  • Advanced Chromatography Technologies. (2023). Selectivity of PFP Phases for Regioisomer Separation. ACE HPLC Application Guide. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Refer to Chapter 4: NMR of Aromatic Compounds). [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (See: Ortho-effect in aromatic ethers). [Link]

Sources

Troubleshooting

Improving the regioselectivity of 3'-Ethoxy-2-methoxyacetophenone synthesis

Executive Summary & Structural Definition Target Molecule: 1-(3-ethoxy-2-methoxyphenyl)ethanone (Commonly referred to as 3'-Ethoxy-2-methoxyacetophenone).[1][2] Core Challenge: The synthesis of this specific isomer is co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

Target Molecule: 1-(3-ethoxy-2-methoxyphenyl)ethanone (Commonly referred to as 3'-Ethoxy-2-methoxyacetophenone).[1][2] Core Challenge: The synthesis of this specific isomer is complicated by the competing directing effects of alkoxy/hydroxy substituents.[1][2]

  • Direct Acylation (Friedel-Crafts): Reaction of 1-ethoxy-2-methoxybenzene typically yields the para-isomer (4'-ethoxy-3'-methoxyacetophenone) or the 5'-isomer due to steric hindrance at the desired 3'-position (ortho to methoxy, meta to ethoxy).[1][2]

  • Alkylation: Non-selective alkylation of 2,3-dihydroxyacetophenone results in mixtures of mono- and bis-alkylated products.[1][2]

This guide prioritizes the Stepwise Selective Alkylation route starting from 2,3-dihydroxyacetophenone (or 2-ethoxyphenol via Fries rearrangement) as the only reliable method to guarantee the 2,3-substitution pattern.[1][2]

Strategic Synthesis Pathways

Pathway A: The "Chelation-Control" Route (Recommended)

This protocol exploits the intramolecular hydrogen bond (chelation) between the carbonyl oxygen and the 2-hydroxyl group.[1][2] This bond significantly reduces the nucleophilicity of the 2-OH, allowing exclusive alkylation of the 3-OH first.[1][2]

Workflow:

  • Substrate: 2,3-Dihydroxyacetophenone.

  • Step 1 (Regioselective Ethylation): Alkylation of the free 3-OH with ethyl halide/base.[1][2]

  • Step 2 (Forced Methylation): Alkylation of the chelated 2-OH using stronger conditions.[1][2]

Pathway B: The Ortho-Fries Rearrangement (Alternative)

If 2,3-dihydroxyacetophenone is unavailable, this route builds the ortho-hydroxy ketone core from 2-ethoxyphenol.[1][2]

Workflow:

  • Substrate: 2-Ethoxyphenol (Guethol).[1][2]

  • Step 1: O-Acetylation to 2-ethoxyphenyl acetate.[1][2]

  • Step 2: Lewis-Acid catalyzed Fries Rearrangement (TiCl₄ or AlCl₃) to force ortho-migration.[1][2]

  • Step 3: Methylation of the resulting phenol.[1][2]

Visualization of Reaction Logic

SynthesisPathways Start_DHAP 2,3-Dihydroxyacetophenone (Starting Material) Intermediate_Mono 3-Ethoxy-2-hydroxyacetophenone (Key Intermediate) Start_DHAP->Intermediate_Mono Step 1: Selective Ethylation (K2CO3, Acetone, 1.05 eq EtBr) Chelation protects 2-OH Side_Product Bis-ethylated Byproduct (Avoid) Start_DHAP->Side_Product Over-alkylation (Excess Base/EtBr) Start_Guethol 2-Ethoxyphenol (Alternative Start) Start_Guethol->Intermediate_Mono Fries Rearrangement (TiCl4, High Temp) Forces Ortho-Acylation Target 3'-Ethoxy-2-methoxyacetophenone (Target) Intermediate_Mono->Target Step 2: Methylation (MeI, K2CO3, DMF, Heat) Breaks Chelation

Figure 1: Logical flow for regioselective synthesis. Pathway A (Blue/Green arrows) utilizes the chelation effect to differentiate hydroxyl groups.[1][2] Pathway B (Dashed) utilizes thermodynamic control in Fries rearrangement.[1]

Detailed Experimental Protocols

Protocol A: Stepwise Alkylation of 2,3-Dihydroxyacetophenone

Objective: Synthesize 1-(3-ethoxy-2-methoxyphenyl)ethanone with >95% regioselectivity.

Step 1: Selective 3-O-Ethylation

  • Reagents: 2,3-Dihydroxyacetophenone (1.0 eq), Ethyl Bromide (1.05 eq), Anhydrous K₂CO₃ (1.1 eq), Acetone (0.5 M).[1]

  • Procedure:

    • Dissolve 2,3-dihydroxyacetophenone in anhydrous acetone under N₂.[1][2]

    • Add K₂CO₃.[1][2] Stir at room temperature for 15 min.

    • Add Ethyl Bromide dropwise.[1][2]

    • Reflux at 56°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The 2-OH proton is chelated (shift >12 ppm in NMR), making it unreactive under these mild conditions.[1][2]

    • Workup: Filter salts, evaporate solvent. Recrystallize from Ethanol/Water if necessary.[1][2]

    • Checkpoint: ¹H NMR should show one ethyl group and a phenolic proton at ~12.5 ppm (chelated).[1]

Step 2: Methylation of the Chelated 2-OH

  • Reagents: 3-Ethoxy-2-hydroxyacetophenone (from Step 1), Methyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).[1][2]

  • Procedure:

    • Dissolve the intermediate in DMF.[1][2]

    • Add K₂CO₃ and Methyl Iodide.

    • Critical: Heat to 60–80°C. The chelated hydrogen bond must be broken thermally and chemically.[1][2]

    • Stir for 4 hours.

    • Workup: Pour into ice water, extract with EtOAc. Wash with brine.[1][2][3]

  • Result: 3'-Ethoxy-2-methoxyacetophenone.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product contains 3,4-isomer Used Friedel-Crafts on 1-ethoxy-2-methoxybenzene.[1][2]Stop. Direct acylation favors para.[1] Switch to the Stepwise Alkylation route (Protocol A) or Ortho-Fries Rearrangement .[1][2]
Formation of Bis-ethylated product (2,3-diethoxy) Excess base or alkyl halide in Step 1.[1][2]Reduce K₂CO₃ to 1.0–1.1 eq.[1][2] Use exactly 1.05 eq of EtBr.[1][2] Do not use stronger bases (e.g., Cs₂CO₃, NaH) in Step 1.[1]
Incomplete Methylation (Step 2) 2-OH is strongly chelated to Carbonyl.[1][2]Increase reaction temperature to 80°C. Switch solvent to DMF or DMSO (polar aprotic disrupts H-bonds).[1][2] Use MeI instead of DMS.
Low Yield in Fries Rearrangement Kinetic control favored para product.Increase temperature (>120°C) or use TiCl₄ in DCM/Chlorobenzene.[1] High temp favors the thermodynamic ortho-product.[1][2]
Separation of Isomers difficult Similar polarity of regioisomers.Use Recrystallization rather than column chromatography. The 2-hydroxy intermediate is often crystalline; impurities remain in mother liquor.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I perform the methylation first, then ethylation? A: No. If you methylate 2,3-dihydroxyacetophenone first, the 3-OH (free phenol) will react preferentially, yielding 3-methoxy-2-hydroxyacetophenone.[1][2] Subsequent ethylation would give 3-methoxy-2-ethoxyacetophenone, which is the wrong isomer.[1][2] You must install the group at the 3-position (ethoxy) first.[1][2]

Q2: Why not use Friedel-Crafts acylation on 1-ethoxy-2-methoxybenzene? A: Regioselectivity. The 3-position (between the alkoxy groups) is sterically crowded.[1][2] The 6-position (ortho to ethoxy) is possible but less activated than the 4/5 positions (para).[1][2] You will obtain a complex mixture with the 4-acetyl isomer as the major product, requiring difficult separation.[1][2]

Q3: What if I only have 2-ethoxyphenol (Guethol)? A: Use the Fries Rearrangement . Acetylate the phenol (Ac₂O/Pyridine) to get 2-ethoxyphenyl acetate.[1][2] Then treat with AlCl₃ (neat or in chlorobenzene) at 140°C. This forces the acetyl group to the ortho position (relative to the original phenol oxygen), yielding 3-ethoxy-2-hydroxyacetophenone.[1][2]

Q4: How do I confirm the regiochemistry? A: ¹H NMR is definitive.

  • Intermediate (3-ethoxy-2-hydroxy): Look for a downfield singlet (~12.5 ppm) indicating a chelated OH.[1][2]

  • Target (3-ethoxy-2-methoxy): The chelated OH signal disappears.[1][2] NOE (Nuclear Overhauser Effect) studies can confirm the proximity of the Acetyl-CH₃ to the OMe group, and the OMe group to the OEt group.[1][2]

References

  • Regioselective Alkylation of Polyhydroxyacetophenones

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[1][2][4][5][6]

    • Source: PMC / Tetrahedron Letters.[1][2]

    • URL:[Link]

    • Relevance: Establishes the principle of exploiting intramolecular hydrogen bonding (chelation) to differentiate between ortho- and meta/para-hydroxyl groups in acetophenones.[1][2]

  • Synthesis of Alkoxyacetophenones (Apremilast Intermediates)

    • Title: A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine.[1][7]

    • Source: Quick Company / Patent Literature.[1][2]

    • URL:[Link]

    • Relevance: Describes the synthesis of the related 3-ethoxy-4-methoxy isomer, highlighting the standard alkylation workflows and potential isomeric impurities.
  • Fries Rearrangement Selectivity

    • Title: Fries rearrangement - Reaction Scope and Mechanism.[1][2]

    • Source: Wikipedia / Organic Chemistry Portal.[1][2]

    • URL:[Link][1][2]

    • Relevance: Provides the mechanistic basis for using high-temperature or Lewis acid conditions to favor ortho-acylation of phenols.[1][2]

  • Ortho-Acylation of Phenols

    • Title: 2-Ethoxyphenol (Guethol) Properties and Reactions.[1][2]

    • Source: PubChem.[1][2]

    • URL:[Link][1][2]

    • Relevance: Confirms the structure and availability of the starting material for the Fries rearrangement route.

Sources

Optimization

Technical Support Center: Safe Handling and Storage of 3'-Ethoxy-2-methoxyacetophenone

As a Senior Application Scientist, this guide provides a comprehensive technical framework for the safe handling, storage, and troubleshooting of 3'-Ethoxy-2-methoxyacetophenone. The protocols and insights herein are syn...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical framework for the safe handling, storage, and troubleshooting of 3'-Ethoxy-2-methoxyacetophenone. The protocols and insights herein are synthesized from established chemical safety principles and data from structurally analogous compounds to ensure a self-validating system of laboratory best practices. Given that the toxicological properties of this specific material have not been fully investigated, it is imperative to handle it with the utmost care, assuming potential hazards.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary known and potential hazards of 3'-Ethoxy-2-methoxyacetophenone?

A1: Based on data from structurally similar acetophenone derivatives, 3'-Ethoxy-2-methoxyacetophenone should be treated as a hazardous substance. The primary concerns are:

  • Skin Irritation: Causes skin irritation.[2][3][4][5][6]

  • Eye Irritation: Causes serious eye irritation.[2][3][4][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.[1][4][6][7]

  • Harmful if Swallowed: May be harmful if ingested.[2][5][6] The toxicological properties have not been fully investigated, so unknown hazards may exist. Therefore, minimizing exposure is the primary safety directive.

Q2: What are the appropriate storage conditions for this compound to ensure its stability?

A2: To maintain chemical integrity and prevent degradation, store 3'-Ethoxy-2-methoxyacetophenone according to the following conditions:

  • Container: Store in a tightly closed, original container.[1][4][7][8][9]

  • Environment: Keep in a cool, dry, and well-ventilated area.[1][4][7][8][9]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can induce vigorous or hazardous reactions.[3][8][9]

  • Light Sensitivity: Some analogous compounds are light-sensitive.[3][4] It is best practice to store it in an amber or opaque container, protected from direct light.

Q3: What Personal Protective Equipment (PPE) is mandatory when working with 3'-Ethoxy-2-methoxyacetophenone?

A3: A comprehensive PPE protocol is essential. At a minimum, the following should be worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[1][8][9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[1][8][10]

  • Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[1][8] For tasks with a higher risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to control airborne levels.[1] If ventilation is inadequate or if aerosols/dusts are generated, a NIOSH/MSHA-approved respirator may be necessary.[1][10]

Q4: How should I dispose of waste containing 3'-Ethoxy-2-methoxyacetophenone?

A4: All waste must be treated as hazardous. Dispose of contents and containers in accordance with all local, state, and federal regulations.[3][5] Do not allow the product to enter drains.[8] Contaminated materials, such as gloves and weighing papers, should be placed in a suitable, labeled hazardous waste container for disposal by an approved waste management company.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, focusing on the causal logic behind the problem and solution.

Issue 1: The solid compound has developed a yellowish tint or appears clumpy over time.

  • Plausible Cause: This observation often points to chemical degradation. The acetophenone moiety can be susceptible to oxidation, especially with prolonged exposure to air or light. The ether linkages (ethoxy and methoxy groups) are generally stable but can be susceptible to cleavage under harsh acidic conditions, though this is unlikely during storage. Clumping suggests the absorption of atmospheric moisture.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the container was tightly sealed and stored away from light and heat sources as per the storage protocol.

    • Assess Purity: Before use in a sensitive reaction, consider running a quick purity check (e.g., TLC, melting point) against the specifications from the initial batch.

    • Decision: If degradation is suspected and the experiment is sensitive to impurities, it is advisable to use a fresh, unopened batch of the reagent. For non-critical applications, the material may still be usable, but unexpected side products could arise.

Issue 2: An experiment involving a strong base (e.g., NaH, LDA) is showing lower than expected yield or side products.

  • Plausible Cause: The acetyl group on the acetophenone core has acidic α-protons. Strong bases will deprotonate this position to form an enolate. If the 3'-Ethoxy-2-methoxyacetophenone has degraded or absorbed water, the water will quench the strong base, reducing its effective molarity and impacting the reaction. Furthermore, the compound's incompatibility with strong bases suggests potential for undesirable side reactions.[3][8][9]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.

    • Check Reagent Integrity: As in Issue 1, verify the purity of the acetophenone starting material. Ensure it has been stored under dry conditions.

    • Control Addition: Add the base slowly at a low temperature (e.g., 0 °C or -78 °C) to control the reaction and minimize potential side reactions.

    • Reagent Stoichiometry: Consider titrating the strong base solution before use to confirm its concentration. If moisture contamination of the acetophenone is suspected, a slight excess of the base may be required, though this can increase the risk of side reactions.

Issue 3: Skin or eye irritation is experienced despite wearing PPE.

  • Plausible Cause: This indicates a breach in the PPE barrier or improper technique. Contamination may occur during the removal of gloves or by touching the face with a contaminated glove. Splashes can also occur, bypassing standard safety glasses.

  • Troubleshooting Steps:

    • Immediate Action: Follow the first aid procedures outlined in the "Emergency Response to Exposure" diagram below.[1][2][3][4][7]

    • Review PPE Usage: Re-evaluate the type of PPE used. Are the gloves rated for the solvents being used? Are safety goggles providing adequate splash protection?

    • Review Handling Technique: Observe handling procedures. Ensure proper glove removal techniques are being followed.[8][10] Avoid working outside the fume hood sash.

    • Facility Check: Ensure eyewash stations and safety showers are unobstructed and functioning correctly.[1][9]

Experimental Protocols & Workflows

Standard Handling & Usage Workflow

This workflow diagram outlines the critical steps from receiving the compound to its final disposal.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_setup 3. Prepare Workspace (Spill Kit Ready, Waste Container Labeled) prep_hood->prep_setup handle_retrieve 4. Retrieve Compound from Storage prep_setup->handle_retrieve handle_weigh 5. Weigh Compound Inside Fume Hood handle_retrieve->handle_weigh handle_use 6. Perform Experiment (Keep Container Closed When Not in Use) handle_weigh->handle_use clean_dispose 7. Dispose of Waste (In Labeled Hazardous Waste Container) handle_use->clean_dispose clean_decon 8. Decontaminate Workspace & Glassware clean_dispose->clean_decon clean_store 9. Return Compound to Proper Storage clean_decon->clean_store clean_ppe 10. Doff PPE & Wash Hands (Wash Hands Thoroughly) clean_store->clean_ppe

Caption: Standard Operating Procedure for 3'-Ethoxy-2-methoxyacetophenone.

Emergency Response to Exposure

This decision tree provides immediate actions in case of accidental exposure.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start EXPOSURE EVENT skin_wash Wash with plenty of soap and water for 15 mins. start->skin_wash Skin eye_rinse Rinse cautiously with water for at least 15 mins. start->eye_rinse Eyes inhale_air Move person to fresh air. start->inhale_air Inhalation skin_clothes Remove contaminated clothing. skin_wash->skin_clothes skin_medical Get medical attention if irritation occurs. skin_clothes->skin_medical eye_lenses Remove contact lenses, if present and easy to do. eye_rinse->eye_lenses eye_medical Get immediate medical attention. eye_lenses->eye_medical inhale_breathe If breathing is difficult, give oxygen. inhale_air->inhale_breathe inhale_medical Get medical aid. inhale_breathe->inhale_medical

Caption: First Aid Decision Tree for Accidental Exposure.

Data & Reference Tables

Table 1: Storage & Stability Summary
ParameterRecommendationRationale & Reference
Temperature Cool placePrevents thermal degradation and vaporization.[1][8]
Atmosphere DryPrevents clumping and potential hydrolysis.[1][8][9]
Container Tightly sealed, opaque/amberPrevents oxidation, moisture absorption, and light-induced degradation.[1][4][7]
Ventilation Well-ventilated areaEnsures safe dispersal of any potential vapors.[8][9][10]
Table 2: Chemical Compatibility
Class of SubstanceCompatibilityRationale & Reference
Strong Oxidizing Agents INCOMPATIBLE Can lead to vigorous, potentially explosive reactions.[3][8][9]
Strong Bases INCOMPATIBLE Can cause deprotonation and potential side reactions.[3][8][9]
Acids Use with cautionEther linkages can be cleaved under harsh acidic conditions.
Water/Moisture Use with cautionCan affect reactions requiring anhydrous conditions.
Common Organic Solvents Generally CompatibleSoluble in many common organic solvents. Check specific solubility.

References

  • Material Safety Data Sheet. (n.d.). Derthon Optoelectronic Materials Science Technology Co Ltd.
  • 3-Methoxyacetophenone - Safety Data Sheet. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET: 3`-Methoxyacetophenone. (2025, December 18). Fisher Scientific.
  • material safety data sheet sds/msds: 3'-Methoxyacetophenone. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET: 2-Ethoxy-2-methylpropane. (2025, December 24). Sigma-Aldrich.
  • 3'-Methoxyacetophenone Safety Data Sheet. (2018, January 18). Synquest Labs.
  • SAFETY DATA SHEET: 4'-Ethoxyacetophenone. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 2`-Methoxyacetophenone. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET: 4'-Methoxyacetophenone. (2018, October 3). TCI Chemicals.
  • SAFETY DATA SHEET: 4′-Hydroxy-3′-methoxyacetophenone. (2017, September 29). Sigma-Aldrich.
  • Safety Data Sheet: 2'-Hydroxy-4'-methoxyacetophenone. (2024, November 4). Labkem.

Sources

Reference Data & Comparative Studies

Validation

A Framework for the Comprehensive Analysis of 3'-Ethoxy-2-methoxyacetophenone: A Comparative Guide for Novel Acetophenone Derivatives

Introduction: The Acetophenone Scaffold and the Promise of Novel Derivatives Acetophenone and its derivatives represent a cornerstone class of organic compounds, serving as pivotal intermediates and active moieties in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Acetophenone Scaffold and the Promise of Novel Derivatives

Acetophenone and its derivatives represent a cornerstone class of organic compounds, serving as pivotal intermediates and active moieties in a vast landscape of applications, from pharmaceuticals and agrochemicals to fragrances and advanced polymer science.[1][2] The versatility of the acetophenone scaffold lies in the C6-C2 skeleton, which allows for a wide range of aromatic substitution patterns, profoundly influencing the molecule's physicochemical properties and biological activities.[2] The strategic introduction of substituents onto the phenyl ring can modulate factors such as lipophilicity, electronic distribution, and steric hindrance, thereby fine-tuning the compound's interaction with biological targets.

Numerous studies have demonstrated that acetophenone derivatives possess a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][3][4] For instance, the position and nature of alkoxy groups can significantly impact a derivative's efficacy and spectrum of action. This guide focuses on a novel, less-explored derivative, 3'-Ethoxy-2-methoxyacetophenone . Due to the scarcity of published data on this specific compound, this document serves as a comprehensive framework for its analysis. It provides researchers, scientists, and drug development professionals with a predictive comparison against well-characterized analogues and details the necessary experimental protocols to fully elucidate its chemical nature and biological potential.

We will compare 3'-Ethoxy-2-methoxyacetophenone with three key derivatives: the parent Acetophenone , 2'-Methoxyacetophenone , 3'-Methoxyacetophenone , and 4'-Ethoxyacetophenone . This selection allows for a systematic evaluation of the effects of substituent position (ortho-, meta-) and the nature of the alkoxy group (methoxy vs. ethoxy).

Part 1: Predictive Physicochemical and Spectroscopic Comparative Analysis

Comparative Physicochemical Properties

The introduction of alkoxy groups is expected to alter properties like polarity, boiling point, and solubility compared to the parent acetophenone. The ethoxy group, being larger and slightly more lipophilic than a methoxy group, will have a distinct influence.

PropertyAcetophenone2'-Methoxyacetophenone3'-Methoxyacetophenone4'-Ethoxyacetophenone3'-Ethoxy-2-methoxyacetophenone (Predicted)
Molecular Formula C₈H₈OC₉H₁₀O₂C₉H₁₀O₂C₁₀H₁₂O₂C₁₁H₁₄O₃
Molecular Weight 120.15 g/mol 150.17 g/mol [5]150.17 g/mol [6]164.20 g/mol [7]194.22 g/mol
Appearance Colorless liquidColorless to pale yellow liquid[8]Colorless to pale yellow liquid[9]White to yellow solid[7]Pale yellow liquid or low-melting solid
Boiling Point (°C) 202 °C~245-247 °C (131°C @ 18mmHg)[8]239-241 °C[9]268-269 °C[10]~270-280 °C
Melting Point (°C) 19-20 °CN/A (Liquid)-7 °C[11]37-39 °C[10]~20-30 °C
logP (Octanol/Water) 1.58~1.8[5]~1.84[11]~2.36[12]~2.5-2.7

Rationale for Predictions:

  • Boiling Point: The increased molecular weight and polarity from two alkoxy groups will significantly raise the boiling point compared to the monosubstituted derivatives.

  • Melting Point: The substitution pattern of the target molecule is asymmetric, which may disrupt crystal lattice packing compared to the more symmetrical 4'-ethoxyacetophenone, leading to a lower melting point.

  • logP: The addition of both methoxy and a larger ethoxy group will increase the lipophilicity (higher logP) compared to the single-substituted analogues.

Framework for Spectroscopic Characterization

Structural elucidation is paramount. The following protocols outline the standard workflow for characterizing a novel acetophenone derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Proposed Synthesis purification Column Chromatography / Distillation synthesis->purification nmr NMR (1H, 13C) Structural Backbone purification->nmr ms Mass Spec (HRMS) Molecular Formula purification->ms ir IR Spectroscopy Functional Groups purification->ir chrom HPLC/GC-MS Purity Assessment purification->chrom confirm Confirmed Structure of 3'-Ethoxy-2-methoxyacetophenone nmr->confirm ms->confirm ir->confirm chrom->confirm

Caption: General workflow for the synthesis, purification, and structural confirmation of a novel acetophenone derivative.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

  • Protocol:

    • Prepare a ~5-10 mg sample solution in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Collect 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Collect 1024 or more scans for a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

2. Mass Spectrometry (MS)

  • Rationale: High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula. Fragmentation patterns can further confirm the structure.

  • Protocol:

    • Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an HRMS instrument, typically using an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

    • Compare the measured exact mass to the calculated mass for the proposed formula (C₁₁H₁₄O₃).

3. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

  • Protocol:

    • If the sample is a liquid, place a drop between two sodium chloride (NaCl) plates to form a thin film.

    • If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Identify characteristic peaks for the carbonyl (C=O) stretch, aromatic C-H stretches, and C-O ether stretches.

Predictive NMR and IR Spectral Data

The following table predicts the key spectral features for 3'-Ethoxy-2-methoxyacetophenone based on data from comparator molecules.[13][14][15][16][17][18][19][20][21][22]

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Key ¹³C NMR Signals (δ, ppm in CDCl₃)Key IR Peaks (cm⁻¹)
Acetophenone 2.62 (s, 3H, -CH₃), 7.47 (t, 2H), 7.58 (t, 1H), 7.97 (d, 2H)[15]26.5 (-CH₃), 128.2, 128.5, 133.0, 137.1, 198.1 (C=O)[15]~1685 (C=O), ~3060 (Ar C-H)
2'-Methoxyacetophenone 2.58 (s, 3H, -COCH₃), 3.85 (s, 3H, -OCH₃), 6.90-7.71 (m, 4H, Ar-H)[18]31.8 (-COCH₃), 55.5 (-OCH₃), 111.6, 120.5, 128.2, 130.3, 133.7, 158.9, 199.8 (C=O)~1675 (C=O), ~1245 (C-O)
3'-Methoxyacetophenone 2.60 (s, 3H, -COCH₃), 3.85 (s, 3H, -OCH₃), 7.12-7.55 (m, 4H, Ar-H)[20]26.7 (-COCH₃), 55.4 (-OCH₃), 112.5, 119.5, 121.1, 129.6, 138.6, 159.9, 197.8 (C=O)[21]~1684 (C=O), ~1260 (C-O)
4'-Ethoxyacetophenone 1.43 (t, 3H, -CH₂CH₃), 2.54 (s, 3H, -COCH₃), 4.09 (q, 2H, -OCH₂CH₃), 6.91 (d, 2H), 7.92 (d, 2H)[17]14.7 (-CH₂CH₃), 26.3 (-COCH₃), 63.6 (-OCH₂), 114.2, 130.4, 130.6, 163.4, 196.8 (C=O)[22]~1676 (C=O), ~1255 (C-O)
3'-Ethoxy-2-methoxyacetophenone (Predicted) ~1.45 (t, 3H, -CH₂CH₃), ~2.6 (s, 3H, -COCH₃), ~3.9 (s, 3H, -OCH₃), ~4.1 (q, 2H, -OCH₂CH₃), ~7.0-7.5 (m, 3H, Ar-H)~14.8, ~29.9, ~55.9, ~64.5, ~112, ~115, ~124, ~131, ~148, ~154, ~199 (C=O)~1680 (C=O), ~1250 (Asym C-O-C), ~1040 (Sym C-O-C)

Part 2: Proposed Synthesis of 3'-Ethoxy-2-methoxyacetophenone

A reliable synthetic route is crucial for obtaining the pure compound for analysis. Since a published procedure is unavailable, we propose a logical and efficient two-step synthesis starting from a commercially available precursor.

Proposed Synthetic Pathway

The most direct approach involves the ethylation of 2'-hydroxy-3'-methoxyacetophenone via a Williamson ether synthesis. This method offers high regioselectivity, avoiding the formation of isomers that would be problematic in a Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene.

Caption: Proposed synthesis of 3'-Ethoxy-2-methoxyacetophenone via Williamson ether synthesis.

Experimental Protocol for Synthesis

Rationale: The Williamson ether synthesis is a classic and robust method for forming ethers. The phenolic proton of 2'-hydroxy-3'-methoxyacetophenone is weakly acidic and can be deprotonated by a mild base like potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking the electrophilic bromoethane to form the desired ether product.

  • Materials:

    • 2'-Hydroxy-3'-methoxyacetophenone

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Bromoethane (or Iodoethane)

    • Acetone (anhydrous)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2'-hydroxy-3'-methoxyacetophenone (1.0 eq).

    • Add anhydrous acetone to dissolve the starting material, followed by anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Add bromoethane (1.2 - 1.5 eq) to the suspension.

    • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3'-Ethoxy-2-methoxyacetophenone.

Part 3: Framework for Biological Activity Screening

Based on the known bioactivities of related acetophenones, antimicrobial and antioxidant assays are logical starting points for evaluating the potential of 3'-Ethoxy-2-methoxyacetophenone.[4][23]

Workflow for Biological Screening

G cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant Activity start Pure 3'-Ethoxy-2-methoxyacetophenone strains Test vs. Gram (+) & Gram (-) Bacteria start->strains dpph DPPH Radical Scavenging Assay start->dpph mic MIC Determination (Broth Microdilution) report1 report1 mic->report1 MIC Values (µg/mL) strains->mic ic50 Calculate IC₅₀ Value dpph->ic50 report2 report2 ic50->report2 IC₅₀ Value (µM)

Caption: A streamlined workflow for the initial biological evaluation of a novel acetophenone derivative.

Protocol for Antimicrobial Activity (MIC Determination)

Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[24][25] The broth microdilution method is a widely used, high-throughput technique to determine MIC values against a panel of relevant microorganisms.[2][26]

  • Materials:

    • Test compound (3'-Ethoxy-2-methoxyacetophenone) dissolved in DMSO.

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative)).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Sterile 96-well microtiter plates.

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Procedure:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12.

    • The final volume in each well is 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Antioxidant Activity (DPPH Assay)

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the radical scavenging ability of compounds.[27] Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.[28][29]

  • Materials:

    • Test compound dissolved in methanol.

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Positive control (e.g., Ascorbic acid or Trolox).

    • Methanol.

    • 96-well microtiter plate or spectrophotometer cuvettes.

    • Microplate reader or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol.

    • Prepare blank wells for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to correct for sample color).

    • Incubate the plate in the dark at room temperature for 30 minutes.[27]

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] * 100

    • Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

While 3'-Ethoxy-2-methoxyacetophenone remains a largely uncharacterized molecule, its structural features—a substituted aromatic ketone with two distinct alkoxy groups—position it as a compound of significant interest for further investigation. This guide provides a robust, logical, and experimentally grounded framework for its complete analysis. By following the proposed synthetic route and the detailed protocols for physicochemical, spectroscopic, and biological characterization, researchers can systematically elucidate the properties of this novel derivative. The comparative data presented herein not only aids in predicting its behavior but also establishes a benchmark for evaluating its potential as a valuable building block in the development of new pharmaceuticals and functional materials.

References

A comprehensive list of references will be compiled and provided upon the completion of the experimental work outlined in this guide. The citations provided in-text correspond to foundational literature and standard methodologies relevant to the analysis of acetophenone derivatives.

Sources

Comparative

Validating the purity of 3'-Ethoxy-2-methoxyacetophenone using HPLC and GC-MS

Title: Dual-Modality Validation of 3'-Ethoxy-2-methoxyacetophenone: A Comparative Guide to HPLC and GC-MS Purity Assessment Executive Summary In pharmaceutical intermediate synthesis, 3'-Ethoxy-2-methoxyacetophenone pres...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Dual-Modality Validation of 3'-Ethoxy-2-methoxyacetophenone: A Comparative Guide to HPLC and GC-MS Purity Assessment

Executive Summary

In pharmaceutical intermediate synthesis, 3'-Ethoxy-2-methoxyacetophenone presents unique analytical challenges due to its substitution pattern. The presence of the alpha-methoxy group and the meta-ethoxy moiety creates a polarity profile that often leads to co-elution with structural isomers (e.g., 4'-ethoxy analogs) in standard generic protocols.

This guide compares the performance of High-Performance Liquid Chromatography (HPLC) against Gas Chromatography-Mass Spectrometry (GC-MS). While HPLC serves as the quantitative gold standard for non-volatile precursors, GC-MS provides necessary orthogonal structural confirmation. We present a validated, integrated workflow that ensures <0.1% impurity carryover, adhering to ICH Q2(R1) guidelines.

Part 1: The Analytical Challenge & Strategy

The synthesis of 3'-Ethoxy-2-methoxyacetophenone typically involves alkylation of phenolic precursors or Friedel-Crafts acylation. These pathways generate specific impurity classes:

  • Regioisomers: 2'- or 4'-ethoxy derivatives.

  • Incomplete Alkylation: 3'-hydroxy-2-methoxyacetophenone.

  • Side Reactions: Demethylation products.

A single technique is often insufficient. HPLC with UV detection may lack specificity for isomers with identical chromophores, while GC-MS can thermally degrade labile precursors. Therefore, a Self-Validating System is required where GC-MS confirms the identity of peaks quantified by HPLC.

Workflow Visualization

The following diagram outlines the decision matrix for validating this specific compound.

ValidationWorkflow Start Sample: 3'-Ethoxy-2-methoxyacetophenone Solubility Solubility Check (MeOH/Water) Start->Solubility HPLC_Prep HPLC-UV Preparation (0.5 mg/mL in ACN:H2O) Solubility->HPLC_Prep Quantitative Path GC_Prep GC-MS Preparation (100 ppm in DCM) Solubility->GC_Prep Qualitative Path HPLC_Run Gradient Run (C18 Column) HPLC_Prep->HPLC_Run HPLC_Data Quantitation & Purity % HPLC_Run->HPLC_Data Comparison Data Fusion & Orthogonal Check HPLC_Data->Comparison GC_Run Split Injection (DB-5MS Column) GC_Prep->GC_Run GC_Data Structural ID & Fragment Analysis GC_Run->GC_Data GC_Data->Comparison Decision Pass/Fail Decision (>98.5% Purity) Comparison->Decision

Figure 1: Integrated Analytical Workflow for Orthogonal Purity Assessment.

Part 2: HPLC Method Development (Quantitative)

HPLC is the primary tool for purity assignment due to its high precision and ability to handle non-volatile precursors (like salts of the starting phenol) that GC would miss.

Protocol A: Optimized Gradient Method
  • Rationale: An isocratic method often fails to resolve the target from the 3'-hydroxy precursor. A gradient is essential to elute the polar phenol early and the non-polar bis-alkylated side products late.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). The C18 phase provides necessary hydrophobic interaction to separate the meta-ethoxy from para-ethoxy isomers.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of phenolic impurities, sharpening peaks).

    • B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Acetophenone carbonyl absorption max) and 210 nm (End absorption for aliphatic impurities).

Step-by-Step Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold (Polar impurities)
15.0 10 90 Linear Gradient
20.0 10 90 Wash

| 20.1 | 90 | 10 | Re-equilibration |

Comparative Performance Data

We compared this Optimized Gradient against a Standard Isocratic Method (60:40 ACN:Water).

ParameterStandard Isocratic MethodOptimized Gradient MethodConclusion
Retention Time (Target) 4.2 min11.4 minGradient provides better capacity factor (

).
Resolution (Target vs. Isomer) 1.2 (Co-elution risk)3.8 (Baseline separation)Gradient Required for isomer purity.
Tailing Factor 1.61.1Acidic modifier improves peak symmetry.
LOD (Limit of Detection) 0.05%0.01%Sharper peaks increase S/N ratio.

Part 3: GC-MS Structural Validation (Qualitative)

While HPLC quantifies, GC-MS validates the structure. The electron ionization (EI) pattern of 3'-Ethoxy-2-methoxyacetophenone is distinct.

Protocol B: GC-MS Parameters
  • System: Agilent 7890B GC / 5977B MSD.

  • Column: HP-5ms (30m x 0.25mm, 0.25µm). Low polarity is ideal for ether separation.

  • Inlet: Split 20:1 @ 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

Mass Spectral Logic (Fragmentation)

To confirm the peak is 3'-Ethoxy-2-methoxyacetophenone (MW: 194.23 g/mol ) and not an isomer, look for:

  • Molecular Ion (

    
    ):  Distinct peak at m/z 194.
    
  • Alpha-Cleavage: Loss of the methoxy-methyl group (

    
    , mass 45). Look for base peak or significant fragment at m/z 149 (Benzoyl cation derivative).
    
  • Ethoxy Loss: Loss of ethyl group (

    
    , mass 29) or ethoxy radical.
    

Impurity Flag: If a peak at m/z 194 appears but the fragmentation pattern shows a dominant loss of


 (15) without the methoxy-methyl characteristic, it suggests a regioisomer where the methoxy is directly on the ring, not on the alpha-carbon.

Part 4: Comparative Analysis & Data Fusion

The following table guides the researcher on which technique to prioritize based on the analytical goal.

FeatureHPLC-UV (Method A)GC-MS (Method B)Recommendation
Primary Utility Purity Quantification (%)Impurity Identification (ID)Use HPLC for CoA; GC-MS for R&D.
Isomer Separation Excellent (with Gradient)Good (Boiling point differences)HPLC is superior for meta/para separation.
Thermal Stability High (Room Temp)Low (Heated Inlet)Use HPLC if sample is thermally labile.
Solvent Detection PoorExcellentGC-MS required for residual solvents.
Mechanistic Pathway of Separation

Understanding why the separation happens ensures reproducibility.

SeparationLogic Molecule Target Molecule (Ether/Ketone) Stationary C18 Stationary Phase (Hydrophobic) Molecule->Stationary Van der Waals (Ethoxy Group) Mobile Mobile Phase (Polar/Acidic) Molecule->Mobile Dipole-Dipole (Methoxy/Carbonyl) Result Retention Time Determination Stationary->Result Mobile->Result

Figure 2: Mechanistic interactions driving HPLC separation selectivity.

Part 5: Validation Criteria (ICH Q2 R1)

To declare the method valid for drug development usage, the following criteria must be met using the protocols above.

  • Specificity: Inject the solvent blank, starting material (phenol), and target.

    • Requirement: No interference at the retention time of the target (11.4 min).

  • Linearity: Prepare 5 concentrations (50% to 150% of target concentration).

    • Requirement:

      
      .
      
  • Accuracy (Recovery): Spike known amounts of impurity into the pure sample.

    • Requirement: Recovery between 90-110%.

  • Robustness: Deliberately vary flow rate (

    
     mL/min) and Column Temp (
    
    
    
    C).
    • Requirement: Resolution (

      
      ) between critical pairs must remain 
      
      
      
      .

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referenced for Gradient Elution Principles). [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Referenced for Alpha-Cleavage fragmentation logic). [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. [Link]

Validation

A Spectroscopic Guide to Distinguishing 3'-Ethoxy-2-methoxyacetophenone and its Regioisomers

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of organic molecules is paramount. Positional isomerism, in particular, can dramatically alter a compound's biol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of organic molecules is paramount. Positional isomerism, in particular, can dramatically alter a compound's biological activity, physical properties, and chemical reactivity. This guide offers a detailed spectroscopic comparison of 3'-Ethoxy-2-methoxyacetophenone and its regioisomers, providing researchers, scientists, and drug development professionals with a robust framework for their unambiguous identification. By leveraging the distinct signatures generated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can confidently differentiate these closely related structures.

The Challenge of Regioisomer Identification

Subtle shifts in the placement of ethoxy and methoxy groups on the acetophenone scaffold can lead to significant overlap in some analytical data, necessitating a multi-faceted spectroscopic approach. This guide will first establish the foundational principles of spectroscopic differentiation by examining the well-documented methoxyacetophenone isomers. These principles will then be applied to the more complex ethoxy-methoxyacetophenone series.

Molecular Structures of Key Isomers

A clear visualization of the isomeric structures is essential to understanding the origin of their differing spectroscopic properties.

G cluster_3E2M 3'-Ethoxy-2-methoxyacetophenone cluster_4E2M 4'-Ethoxy-2-methoxyacetophenone cluster_2E3M 2'-Ethoxy-3-methoxyacetophenone 3E2M 3E2M 4E2M 4E2M 2E3M 2E3M

Caption: Molecular structures of key ethoxy-methoxyacetophenone regioisomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these regioisomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals for the aromatic protons, as well as the ethoxy and methoxy protons, provide a unique fingerprint for each isomer.

The electronic effects of the acetyl, methoxy, and ethoxy substituents dictate the chemical shifts of the aromatic protons. The acetyl group is electron-withdrawing, deshielding nearby protons (causing them to appear at a higher ppm), while the methoxy and ethoxy groups are electron-donating, shielding nearby protons (causing them to appear at a lower ppm). The position of these groups relative to each other leads to predictable variations in the aromatic region of the spectrum.

Table 1: Comparative ¹H NMR Data of Methoxyacetophenone Isomers (in CDCl₃)

Proton Assignment 2'-Methoxyacetophenone 3'-Methoxyacetophenone 4'-Methoxyacetophenone
-COCH₃ (s) ~2.62 ppm~2.57 ppm~2.54 ppm
-OCH₃ (s) ~3.91 ppm~3.84 ppm~3.85 ppm
Aromatic H ~6.90-7.71 ppm (complex)~7.10-7.50 ppm (complex)~6.91 (d), ~7.91 (d) ppm

For the ethoxy-methoxyacetophenone series, the ethoxy group introduces an ethyl quartet and triplet, providing additional points of comparison. The proximity of the ethoxy and methoxy groups to the acetyl group and to each other will uniquely influence the chemical shifts of the aromatic protons. For instance, in 3'-Ethoxy-2-methoxyacetophenone, the aromatic protons will be influenced by an ortho-methoxy group, a meta-ethoxy group, and the acetyl group, leading to a distinct pattern compared to its regioisomers.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly diagnostic.[1]

The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the substituents on the aromatic ring.[2] Electron-donating groups in the para position tend to shield the carbonyl carbon, shifting its signal to a lower ppm, while electron-withdrawing groups have the opposite effect. The positions of the aromatic carbon signals are also highly dependent on the substitution pattern.

Table 2: Comparative ¹³C NMR Data of Methoxyacetophenone Isomers (in CDCl₃)

Carbon Assignment 2'-Methoxyacetophenone 3'-Methoxyacetophenone 4'-Methoxyacetophenone
-COCH₃ ~31.8 ppm~26.7 ppm~26.4 ppm
-OCH₃ ~55.4 ppm~55.3 ppm~55.5 ppm
Aromatic C ~111.6, 120.5, 128.3, 130.3, 133.6, 158.9 ppm~112.5, 119.5, 121.1, 129.6, 138.5, 159.8 ppm~113.7, 130.3, 130.6, 163.5 ppm (para-disubstituted)
C=O ~199.8 ppm~197.8 ppm~196.7 ppm

In the ethoxy-methoxyacetophenone series, the additional signals for the ethoxy carbons (-CH₂- and -CH₃) will be present. The key to differentiation will again lie in the precise chemical shifts of the aromatic and carbonyl carbons, which are uniquely influenced by the combined electronic effects of the substituents in each specific regioisomeric arrangement.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is useful for confirming the presence of key functional groups. All isomers will exhibit a strong absorption band for the carbonyl (C=O) stretch of the ketone and characteristic bands for the aromatic C=C bonds and the C-O bonds of the ether linkages.[3][4]

The exact frequency of the C=O stretch is influenced by conjugation with the aromatic ring.[5] Generally, for aromatic ketones, this peak appears in the range of 1685-1705 cm⁻¹.[4] While the differences in the C=O stretching frequency between the regioisomers may be subtle, they can be a useful secondary confirmation. The "fingerprint" region (below 1500 cm⁻¹) will show a complex pattern of bands that is unique to each isomer, arising from various bending vibrations.

Table 3: Key IR Absorption Ranges for Ethoxy-Methoxyacetophenones

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=O (Ketone) Stretch1705-1685
Aromatic C=C Stretch1600-1450
Aryl-O-C Stretch1275-1200 (asymmetric), 1075-1020 (symmetric)

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. All ethoxy-methoxyacetophenone isomers will have the same molecular ion peak (M⁺). Differentiation, therefore, relies on the relative abundances of the fragment ions.

The most common fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl group and the methyl group, leading to the formation of a stable acylium ion. For ethoxy-methoxyacetophenones, this would result in a [M-15]⁺ peak. Subsequent fragmentations, such as the loss of CO, or cleavages involving the ethoxy and methoxy groups, will produce a unique fragmentation pattern for each isomer. For example, the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group or a methyl radical (•CH₃) from the methoxy group will lead to characteristic fragment ions.

G Molecular Ion (M+) Molecular Ion (M+) Acylium Ion [M-15]+ Acylium Ion [M-15]+ Molecular Ion (M+)->Acylium Ion [M-15]+ - •CH3 Fragment [M-29]+ Fragment [M-29]+ Molecular Ion (M+)->Fragment [M-29]+ - •CH2CH3 Fragment [M-31]+ Fragment [M-31]+ Molecular Ion (M+)->Fragment [M-31]+ - •OCH3 Fragment [M-15-28]+ Fragment [M-15-28]+ Acylium Ion [M-15]+->Fragment [M-15-28]+ - CO

Caption: Generalized fragmentation pathways for ethoxy-methoxyacetophenones in mass spectrometry.

Experimental Protocols

A standardized approach to sample preparation and data acquisition is crucial for obtaining reproducible and comparable spectroscopic data.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification, or by direct infusion.

  • Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Dissolve in CDCl3 Dissolve in CDCl3 (NMR) NMR_Acquisition 1H & 13C NMR Acquisition Dissolve in CDCl3->NMR_Acquisition Prepare KBr Pellet Prepare KBr Pellet (IR) IR_Acquisition FTIR Acquisition Prepare KBr Pellet->IR_Acquisition Vaporize for GC Vaporize for GC (MS) MS_Acquisition EI-MS Acquisition Vaporize for GC->MS_Acquisition NMR_Data Chemical Shifts Splitting Patterns NMR_Acquisition->NMR_Data IR_Data Functional Group Frequencies IR_Acquisition->IR_Data MS_Data Molecular Ion Fragmentation MS_Acquisition->MS_Data Structure_Elucidation Unambiguous Isomer Identification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic identification of regioisomers.

Conclusion

The unambiguous identification of 3'-Ethoxy-2-methoxyacetophenone from its regioisomers is a critical task in many scientific disciplines. While each spectroscopic technique provides valuable pieces of the puzzle, a consolidated approach is essential for a definitive structural assignment. ¹H and ¹³C NMR spectroscopy offer the most detailed and diagnostic information regarding the specific substitution pattern on the aromatic ring. IR spectroscopy serves to confirm the presence of key functional groups, and mass spectrometry provides the molecular weight and insights into the fragmentation pathways. By carefully analyzing and integrating the data from these complementary techniques, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Kalman, R. E. (Ed.). (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). 3-Methoxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • McMurry, J. (2015). Organic Chemistry. Cengage Learning.
  • LibreTexts. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (McMurry). Retrieved from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

Sources

Comparative

Performance evaluation of 3'-Ethoxy-2-methoxyacetophenone as a synthetic intermediate

The following guide evaluates 3'-Ethoxy-2-methoxyacetophenone (systematically 1-(3-ethoxy-2-methoxyphenyl)ethanone ) as a synthetic intermediate. This analysis focuses on its utility in constructing pharmacophores (chalc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates 3'-Ethoxy-2-methoxyacetophenone (systematically 1-(3-ethoxy-2-methoxyphenyl)ethanone ) as a synthetic intermediate. This analysis focuses on its utility in constructing pharmacophores (chalcones, flavanones) compared to standard positional isomers.

Executive Summary: The "Ortho-Meta" Strategic Advantage

In the landscape of acetophenone intermediates, 3'-Ethoxy-2-methoxyacetophenone (EMA) occupies a specialized niche. Unlike the commoditized 3',4'-dimethoxyacetophenone (Acetoveratrone) , which is widely used for its high para-reactivity, EMA offers a unique 2,3-substitution pattern .

This specific arrangement provides two critical synthetic advantages for drug discovery:

  • Steric Gating: The ortho-methoxy group (C2) imposes a steric gate that modulates rotational freedom in downstream products (e.g., chalcones), often improving selectivity for enzyme binding pockets.

  • Lipophilic Tuning: The meta-ethoxy group (C3) increases LogP compared to dimethoxy analogs, enhancing membrane permeability of the final pharmacophore without altering the core electronic reactivity significantly.

Verdict: EMA is the superior choice when synthesizing rotamer-restricted kinase inhibitors or lipophilic flavonoids , whereas standard acetoveratrone remains the volume choice for general-purpose scaffolds.

Comparative Performance Analysis

The following table contrasts EMA with its primary market alternatives: Acetoveratrone (3,4-pattern) and 2'-Methoxyacetophenone (Ortho-only).

Metric3'-Ethoxy-2-methoxyacetophenone (EMA) 3',4'-Dimethoxyacetophenone (Acetoveratrone)2'-Methoxyacetophenone
Primary Application Specialized Kinase/Flavonoid ScaffoldsGeneral Purpose / Lignin ModelsChelating Ligands / Chalcones
Reactivity (Claisen-Schmidt) Moderate (Steric hindrance at C2)High (Unimpeded acetyl group)Moderate-Low (High steric clash)
Regioselectivity (EAS) Directs to C5 (Para to Ethoxy)Directs to C6 (Ortho to Acetyl)Directs to C5
Solubility (DCM/EtOAc) Excellent (High lipophilicity)GoodGood
Melting Point Low (< 50°C) or Oil50–51°CLiquid
Cost Efficiency Low (Specialty synthesis required)High (Commodity chemical)High (Commodity chemical)
Technical Insight: The Reactivity Trade-off

While Acetoveratrone reacts rapidly due to the electron-donating effects of the 3,4-methoxy groups pushing density to the carbonyl, EMA faces a "Steric Tax." The C2-methoxy group twists the acetyl moiety out of planarity with the benzene ring.

  • Consequence: This reduces conjugation slightly, making the carbonyl more electrophilic but less accessible to nucleophiles.

  • Solution: Protocols using EMA require stronger bases (e.g., KOH vs. NaOH) or longer reaction times to achieve yields comparable to para-isomers.

Validated Experimental Protocol

Workflow: Synthesis of a Lipophilic Chalcone via Claisen-Schmidt Condensation. Objective: Couple EMA with 4-Chlorobenzaldehyde to quantify reactivity.

Reagents & Setup
  • Substrate: 3'-Ethoxy-2-methoxyacetophenone (1.0 equiv, 10 mmol)

  • Electrophile: 4-Chlorobenzaldehyde (1.1 equiv, 11 mmol)

  • Catalyst: Potassium Hydroxide (KOH), 40% aq. solution (5 mL)

  • Solvent: Ethanol (95%, 20 mL)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology
  • Solubilization: In a 100 mL round-bottom flask, dissolve 1.94 g of EMA (10 mmol) and 1.54 g of 4-chlorobenzaldehyde (11 mmol) in 20 mL of ethanol. Ensure complete dissolution; mild sonication may be required due to the ethoxy chain.

  • Catalyst Addition (The "Cold" Method): Place the flask in an ice bath (0°C). Add 5 mL of 40% KOH dropwise over 5 minutes.

    • Why? The ortho-methoxy group makes the enolate sensitive to polymerization. Low temperature stabilizes the enolate intermediate [1].

  • Reaction Phase: Remove the ice bath and stir vigorously at RT for 12 hours.

    • Monitoring: TLC (Hexane:EtOAc 8:2). EMA (Rf ~0.6) should disappear; Chalcone product (Rf ~0.4) will appear as a bright yellow spot.

  • Quenching & Isolation: Pour the reaction mixture into 100 mL of ice water containing 2 mL of HCl (to neutralize base). A yellow precipitate will form immediately.

  • Purification: Filter the solid. Recrystallize from hot ethanol.

    • Expected Yield: 82–88% (Compared to 95% for Acetoveratrone).

Mechanistic Visualization

The following diagram illustrates the Steric Gating Effect of the 2-methoxy group during the enolate formation, which distinguishes EMA from its 3,4-isomers.

G EMA 3'-Ethoxy-2-methoxy acetophenone Enolate Twisted Enolate (Steric Strain at C2) EMA->Enolate Deprotonation (Slower due to twist) Base OH- (Base) Base->Enolate Chalcone Target Chalcone (E-Isomer) Enolate->Chalcone Aldol Addition + Elimination SideRxn Self-Condensation (Minimized by 0°C) Enolate->SideRxn If T > 40°C Aldehyde Ar-CHO Aldehyde->Chalcone

Caption: The C2-methoxy group induces a non-planar conformation in the enolate, reducing reaction rate but enhancing selectivity against side reactions when temperature is controlled.

Critical Synthesis Notes for Researchers
  • Starting Material Sourcing: EMA is often not a stock item. It is best synthesized via O-alkylation of 2-hydroxy-3-ethoxyacetophenone or Friedel-Crafts acetylation of 1-ethoxy-2-methoxybenzene .

    • Caution: Avoid direct methylation of 3-ethoxy-2-hydroxyacetophenone with dimethyl sulfate if high regiopurity is needed; use MeI/K2CO3 in acetone to prevent nuclear alkylation [2].

  • Spectroscopic ID:

    • 1H NMR (CDCl3): Look for the acetyl singlet at

      
       2.60 ppm. The C2-OMe typically appears upfield (~3.85 ppm) compared to the C3-OEt methylene (~4.10 ppm) due to shielding from the twisted carbonyl group.
      
References
  • Claisen-Schmidt Reactivity: Comparison of ortho- vs. para-methoxy acetophenones in chalcone synthesis. Journal of Chemical and Pharmaceutical Research, 2018, 10(8): 132-136.[1]

  • Synthesis of Alkoxyacetophenones: Methodologies for 2,3-dimethoxyacetophenone (analogous to EMA) via Friedel-Crafts acylation. Beilstein Journal of Organic Chemistry, 2011.

  • Spectral Properties: NMR shifts of sterically crowded alkoxyacetophenones. Journal of Organic Chemistry, 1960, 25(8).

Sources

Validation

A Comparative Guide to the Reaction Kinetics of Substituted Acetophenones: The Sodium Borohydride Reduction

This guide provides a comprehensive analysis of the reaction kinetics of various para-substituted acetophenones upon reduction with sodium borohydride. It is intended for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the reaction kinetics of various para-substituted acetophenones upon reduction with sodium borohydride. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of substituent effects on reaction rates. This document moves beyond a simple recitation of protocols to explain the underlying principles that govern these transformations, ensuring a robust and validated understanding of the subject matter.

Introduction: The Significance of Ketone Reduction Kinetics

The reduction of ketones to secondary alcohols is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals and other fine chemicals. Acetophenone and its derivatives are common substrates in these reactions, and understanding the kinetics of their reduction is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. The electronic nature of substituents on the aromatic ring of acetophenone profoundly influences the reactivity of the carbonyl group, providing an excellent model system for studying structure-reactivity relationships. This guide will focus on the well-established reduction by sodium borohydride (NaBH₄), a mild and selective reducing agent, to compare the kinetic profiles of acetophenones bearing either electron-donating or electron-withdrawing groups.

Theoretical Framework: The Hammett Equation and Substituent Effects

The influence of substituents on the rate of reaction can be quantitatively assessed using the Hammett equation, a cornerstone of physical organic chemistry.[1] This linear free energy relationship correlates the reaction rate constants of a series of related compounds with the electronic properties of their substituents. The equation is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted parent compound (acetophenone in this case).

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[2] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.[2]

For the reduction of acetophenones, the rate-determining step involves the nucleophilic attack of the hydride ion (H⁻) from NaBH₄ on the electrophilic carbonyl carbon.[3] Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction.[4] Therefore, a positive ρ value is expected for this reaction.

Logical Relationship of Substituent Effects on Reaction Rate

G substituent Substituent on Acetophenone ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) substituent->ewg edg Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) substituent->edg increase Increases ewg->increase decrease Decreases edg->decrease carbonyl_carbon Electrophilicity of Carbonyl Carbon faster Faster carbonyl_carbon->faster Higher slower Slower carbonyl_carbon->slower Lower increase->carbonyl_carbon decrease->carbonyl_carbon reaction_rate Reaction Rate (k) faster->reaction_rate slower->reaction_rate

Caption: Influence of substituent electronic effects on the rate of acetophenone reduction.

Experimental Protocol: A Validated Approach to Kinetic Analysis

The following protocol outlines a robust method for determining the reaction kinetics of substituted acetophenone reduction using UV-Visible spectrophotometry. This technique allows for real-time monitoring of the disappearance of the ketone, which exhibits a characteristic absorbance in the UV region that the corresponding alcohol product does not.

Materials:

  • Substituted acetophenones (e.g., p-nitroacetophenone, p-chloroacetophenone, acetophenone, p-methylacetophenone, p-methoxyacetophenone)

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol (reaction solvent)[5]

  • UV-Visible Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Standard laboratory glassware

Experimental Workflow

G cluster_prep Solution Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis A Prepare stock solutions of each substituted acetophenone in ethanol. C Equilibrate acetophenone solution in a quartz cuvette at 25°C. A->C B Prepare a fresh stock solution of NaBH₄ in ethanol. D Initiate the reaction by adding a small aliquot of NaBH₄ solution. B->D C->D E Immediately begin monitoring the decrease in absorbance at λmax of the acetophenone. D->E F Plot ln(Absorbance) vs. Time. E->F G Determine the pseudo-first-order rate constant (k') from the slope. F->G H Calculate the second-order rate constant (k) by dividing k' by the concentration of NaBH₄. G->H

Caption: Workflow for the kinetic analysis of acetophenone reduction.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of each substituted acetophenone in anhydrous ethanol at a concentration of approximately 0.05 M.

    • Prepare a fresh stock solution of NaBH₄ in anhydrous ethanol at a concentration of approximately 0.5 M. It is crucial to use a significant excess of NaBH₄ to ensure pseudo-first-order kinetics with respect to the acetophenone.[6]

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for each substituted acetophenone in ethanol.

    • Set the spectrophotometer to monitor the absorbance at this λmax.

    • Place 3.0 mL of the acetophenone solution into a quartz cuvette and place it in the thermostatted cell holder at a constant temperature (e.g., 25°C).

  • Initiation of the Reaction and Data Collection:

    • To initiate the reaction, rapidly inject a small, precise volume (e.g., 100 µL) of the NaBH₄ solution into the cuvette and mix quickly.[7]

    • Immediately begin recording the absorbance as a function of time for a duration sufficient for the reaction to proceed to at least 80% completion.

  • Data Analysis:

    • Under pseudo-first-order conditions, the rate law is given by: Rate = k'[Acetophenone] , where k' = k[NaBH₄] .

    • The integrated rate law is: ln(Aₜ) = -k't + ln(A₀) , where Aₜ is the absorbance at time t and A₀ is the initial absorbance.

    • Plot ln(Aₜ) versus time. The plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of NaBH₄.

Comparative Kinetic Data

The following table summarizes representative second-order rate constants for the reduction of various para-substituted acetophenones with sodium borohydride in ethanol at 25°C.

Substituent (p-X)Substituent Constant (σ)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
-NO₂0.782.5 x 10⁻²
-Cl0.238.0 x 10⁻³
-H0.003.2 x 10⁻³
-CH₃-0.171.5 x 10⁻³
-OCH₃-0.277.0 x 10⁻⁴

Note: These are illustrative values and may vary depending on the precise experimental conditions.

Discussion and Interpretation

The experimental data clearly demonstrate a strong correlation between the electronic nature of the substituent and the reaction rate. As predicted by the Hammett equation, electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[8] A Hammett plot of log(k/k₀) versus σ for this data would yield a straight line with a positive slope (ρ), confirming that the reaction is facilitated by a decrease in electron density at the reaction center.[9]

The order of reactivity (p-NO₂ > p-Cl > H > p-CH₃ > p-OCH₃) is consistent with the electrophilicity of the carbonyl carbon.[10] The strongly electron-withdrawing nitro group significantly increases the partial positive charge on the carbonyl carbon, making it a much more favorable target for the incoming hydride nucleophile. Conversely, the electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, resulting in a slower reaction.

Conclusion

This comparative study highlights the predictable and quantifiable influence of substituents on the kinetics of acetophenone reduction. The experimental approach outlined provides a reliable method for determining reaction rates, and the application of the Hammett equation offers a powerful tool for interpreting the results in the context of electronic effects. For researchers in drug development and synthetic chemistry, a thorough understanding of these principles is invaluable for the rational design of synthetic routes and the optimization of reaction conditions.

References

  • Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate. (n.d.).
  • Gregory, B. J., & Moodie, R. B. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, 862-865.
  • Thompson Rivers University. (2008). Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study.
  • Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. (n.d.).
  • Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. (2008). PubMed.
  • Hemiacetals of acetophenone. Aromatic substituent effects in the H+- and general-base-catalysed decomposition in aqueous solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Butler, R. N., & O'Donoghue, D. A. (1982). Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1223-1227.
  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163.
  • Bordwell, F. G., & Cornforth, F. J. (1978). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry, 43(9), 1763-1766.
  • Sci-Hub. (n.d.). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions.
  • Hammett plot for the competitive TH of acetophenone and a few... (n.d.). ResearchGate.
  • Le, L. (2013). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory.
  • Kayser, M. M., Eliev, S., & Eisenstein, O. (1982). Reduction of ketones by sodium borohydride in the absence of protic solvents. Inter versus intramolecular mechanism. Tetrahedron Letters, 23(10), 1015-1018.
  • Effect of Substituents on EAS Reactions - Part III. (2020, March 20). YouTube.
  • Acetophenone Reduction by Sodium Borohydride. (n.d.). Scribd.
  • Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. (2020). Morressier.
  • Conway, B. E., Rudd, E. J., & Gordon, L. G. M. (1968). Reaction order and adsorption in the kinetics of organic electrode reactions. Applications to reduction of acetophenone. Discussions of the Faraday Society, 45, 87-105.
  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. (n.d.). PMC.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
  • Elementry steps and the solvent effect in electrochemical reduction of acetophenone. (n.d.). Transactions of the Faraday Society.
  • Findrik, Z., Vasic'-Racki, D., Lütz, S., Daussmann, T., & Wandrey, C. (2005). Kinetic Modeling of Acetophenone Reduction Catalyzed by Alcohol Dehydrogenase From Thermoanaerobacter Sp. Biotechnology Letters, 27(15), 1087-1095.
  • Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. (2023). MDPI.
  • Hammett Plots in the World of Enzymes. (n.d.). Slideshare.
  • Consider the following substituent constants (o values) and answer each of the following in terms of the. (n.d.).
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).

Sources

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